9,12,13-Trihydroxy-10-octadecenoic acid
Description
from roots & stem of Glycyrrhiza glabara; antistress compound; RN refers to (E)-isome
Properties
IUPAC Name |
(E)-9,12,13-trihydroxyoctadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIUMSLCYIJBQC-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29907-56-0, 97134-11-7 | |
| Record name | 9,12,13-Trihydroxy-10E-octadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29907-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,12,13-Trihydroxy-10-octadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029907560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of 9,12,13-Trihydroxy-10-octadecenoic Acid in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is a member of the oxylipin family of signaling molecules, which are integral to plant defense mechanisms. As a product of the lipoxygenase (LOX) pathway, 9,12,13-THOA and its isomers have demonstrated direct antimicrobial and antifungal properties, playing a role in the plant's innate immune response. This technical guide provides a comprehensive overview of the biosynthesis, putative signaling pathways, and known antifungal activities of 9,12,13-THOA. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are also presented to facilitate further research into its potential applications in agriculture and drug development.
Introduction
Plants, being sessile organisms, have evolved a sophisticated array of defense mechanisms to protect themselves against a wide range of pathogens and herbivores. A key component of this defense system is the production of a diverse group of signaling molecules known as oxylipins.[1] These molecules are enzymatically or non-enzymatically derived from the oxidation of polyunsaturated fatty acids.[2][3] Among the vast array of oxylipins, the C18 trihydroxy fatty acids, including this compound (9,12,13-THOA), have emerged as important players in plant immunity.[4]
This guide focuses on the current understanding of 9,12,13-THOA's role in plant defense, providing a technical resource for researchers in plant biology, pathology, and drug discovery.
Biosynthesis of this compound
The biosynthesis of 9,12,13-THOA is a multi-step enzymatic process that begins with the polyunsaturated fatty acid, linoleic acid (18:2). The pathway involves the sequential action of at least three classes of enzymes:
-
Lipoxygenase (LOX): The process is initiated by a lipoxygenase, which catalyzes the dioxygenation of linoleic acid to form a hydroperoxy fatty acid intermediate.[5][6]
-
Peroxygenase (POX): A peroxygenase then acts on the hydroperoxy fatty acid.[5][6]
-
Epoxide Hydrolase (EH): Finally, an epoxide hydrolase is believed to be involved in the formation of the trihydroxy structure.[5][6]
This pathway highlights the complex enzymatic machinery that plants utilize to generate specific oxylipin signals in response to stress.
Figure 1. Biosynthetic pathway of this compound.
Putative Signaling Pathway in Plant Defense
While the direct signaling cascade of 9,12,13-THOA is not yet fully elucidated, its role as an oxylipin suggests its integration into the broader plant defense signaling network, likely involving crosstalk with the jasmonic acid (JA) pathway.[1] Oxylipins are known to act as signaling molecules that can trigger downstream defense responses, including the expression of pathogenesis-related (PR) genes.[7]
A putative signaling pathway can be hypothesized as follows:
-
Pathogen Recognition and 9,12,13-THOA Production: Upon pathogen recognition, the biosynthesis of 9,12,13-THOA is induced.
-
Signal Perception: 9,12,13-THOA may be recognized by a yet-to-be-identified receptor.
-
Signal Transduction: This recognition event would likely trigger a downstream signaling cascade, possibly involving protein kinases and other secondary messengers.
-
Crosstalk with Jasmonic Acid Pathway: The 9,12,13-THOA signal may converge with or influence components of the JA signaling pathway, which is a central regulator of defense against necrotrophic pathogens and herbivores.[1]
-
Activation of Transcription Factors: The signaling cascade would ultimately lead to the activation of specific transcription factors (e.g., WRKY, MYC) that are known to regulate plant defense gene expression.[8][9]
-
Induction of Defense Genes: These transcription factors would then bind to the promoters of defense-related genes, such as those encoding PR proteins, enzymes for phytoalexin biosynthesis, and proteins involved in cell wall reinforcement, leading to an enhanced defense state.
Figure 2. A putative signaling pathway for 9,12,13-THOA in plant defense.
Quantitative Data on Antifungal Activity
Quantitative data on the antifungal activity of 9,12,13-THOA is still emerging. However, studies on related C18 trihydroxy fatty acids have demonstrated their efficacy against various plant pathogens. The available data is summarized in the table below. It is important to note that the activity of these compounds can be influenced by their specific stereochemistry and the fungal species being tested.
| Compound | Fungal Species | Activity Metric | Value | Reference |
| This compound isomers | Verticillium dahliae | MIC | 32 µg/mL | [4] |
| This compound isomers | Macrophomina phaseolina | MIC | 32 µg/mL | [4] |
| Linolenic acid (precursor) | Rhizoctonia solani | Mycelial growth reduction | at 100 µM | [4][10] |
| Linolenic acid (precursor) | Crinipellis perniciosa | Mycelial growth reduction | at 100 µM | [4][10] |
| Linoleic acid (precursor) | Crinipellis perniciosa | Mycelial growth reduction | at 100 µM | [4][10] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Extraction and Purification of 9,12,13-THOA from Plant Tissue
This protocol is adapted from general methods for oxylipin extraction and can be optimized for specific plant tissues.[11][12]
Materials:
-
Fresh or frozen plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% aqueous methanol with 0.1% formic acid and an antioxidant (e.g., butylated hydroxytoluene, BHT)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning solvent: Methanol
-
SPE equilibration solvent: Water
-
SPE wash solvent: 15% aqueous methanol
-
SPE elution solvent: Methanol
-
Internal standard (e.g., a deuterated analog of a related oxylipin)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
To approximately 1 g of powdered tissue, add 10 mL of pre-chilled extraction solvent and the internal standard.
-
Homogenize the mixture thoroughly and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 4°C for 15 minutes at 10,000 x g.
-
Collect the supernatant and transfer to a new tube.
-
Concentrate the supernatant under vacuum to remove the methanol.
-
Adjust the pH of the remaining aqueous extract to ~3.0 with formic acid.
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the acidified aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities.
-
Elute the oxylipins with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Figure 3. Workflow for the extraction and purification of 9,12,13-THOA.
Quantification by UPLC-MS/MS
Quantification of 9,12,13-THOA is typically performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Instrumentation and Conditions (Example):
-
UPLC System: A system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 9,12,13-THOA and the internal standard need to be optimized. For 9,12,13-THOA (C18H34O5, MW: 330.46), the precursor ion would be [M-H]⁻ at m/z 329.4. Product ions would be determined by fragmentation experiments.
In Vitro Antifungal Bioassay (Broth Microdilution Method)
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of 9,12,13-THOA against filamentous fungi.
Materials:
-
96-well microtiter plates.
-
Fungal pathogen of interest.
-
Potato Dextrose Broth (PDB) or other suitable liquid medium.
-
9,12,13-THOA stock solution in a suitable solvent (e.g., DMSO).
-
Solvent control (DMSO).
-
Positive control (a known fungicide).
-
Negative control (medium only).
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a spore suspension of the fungal pathogen and adjust the concentration to approximately 1 x 10⁵ spores/mL in PDB.
-
In the wells of a 96-well plate, perform serial dilutions of the 9,12,13-THOA stock solution in PDB to achieve a range of desired final concentrations.
-
Add the fungal spore suspension to each well.
-
Include solvent controls, positive controls, and negative controls on the same plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for a period sufficient for growth in the control wells (e.g., 48-72 hours).
-
Determine the MIC by visual inspection as the lowest concentration of 9,12,13-THOA that completely inhibits fungal growth. Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.
Conclusion
This compound is an important oxylipin involved in the complex defense network of plants. Its biosynthesis from linoleic acid and its demonstrated antifungal properties highlight its direct role in plant immunity. While its specific signaling pathway is an active area of research, it is likely integrated with the well-established jasmonic acid signaling cascade. The protocols provided in this guide offer a starting point for researchers to further investigate the precise mechanisms of action and potential applications of 9,12,13-THOA in developing novel strategies for crop protection and as a source of new bioactive compounds. Further research is needed to fully elucidate its signaling pathway, quantify its in planta concentrations during pathogen attack, and expand the understanding of its spectrum of antifungal activity.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Oxylipin Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulating the Regulators: The Control of Transcription Factors in Plant Defense Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activities of four fatty acids against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pinellic Acid: A Comprehensive Technical Guide on its Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinellic acid, a trihydroxy-octadecenoic acid, is a bioactive fatty acid originally isolated from the tuber of Pinellia ternata (Thunb.) Breit.[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating cough, vomiting, and inflammation.[3] Pinellic acid has emerged as a compound of significant interest due to its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, and potential anticancer effects.[4] This technical guide provides a comprehensive overview of the discovery, chemical properties, isolation, characterization, and known biological activities of Pinellic acid, complete with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.
Chemical and Physical Properties
Pinellic acid, systematically named (9S, 12S, 13S)-9,12,13-trihydroxy-10(E)-octadecenoic acid, is a C18 fatty acid with three hydroxyl groups and one trans double bond.[1][4] Its structure and properties are summarized in the tables below.
Table 2.1: Chemical Identification of Pinellic Acid
| Identifier | Value |
| IUPAC Name | (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid[4] |
| CAS Number | 97134-11-7[4] |
| Molecular Formula | C₁₈H₃₄O₅[4] |
| Molecular Weight | 330.46 g/mol [4] |
| Synonyms | 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid, 9,12,13-TriHOME[4] |
Table 2.2: Physicochemical Properties of Pinellic Acid
| Property | Value |
| Physical State | Solid |
| Melting Point | 104-106 °C (from methanol) |
| Solubility | Soluble in ethanol, limited solubility in water. |
| pKa (Predicted) | 4.78 ± 0.10 |
Isolation and Purification
Pinellic acid is naturally found in the tubers of Pinellia ternata. The following protocol outlines a common method for its extraction and purification.
Experimental Protocol: Extraction and Purification of Pinellic Acid from Pinellia ternata
3.1.1 Materials and Equipment:
-
Dried and powdered tubers of Pinellia ternata
-
Methanol
-
Hexane
-
Ethyl acetate
-
Soxhlet apparatus
-
Rotary evaporator
-
Hydrophobic interaction chromatography (HIC) column (e.g., Diaion HP-20)
-
Silica gel for column chromatography
-
Glass column for chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Infrared (IR) Spectrometer
3.1.2 Extraction:
-
Weigh a known amount of powdered Pinellia ternata tuber and place it in a thimble.
-
Perform Soxhlet extraction with methanol for 6-8 hours.[3]
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.3 Purification:
-
Hydrophobic Interaction Chromatography (HIC):
-
Dissolve the crude methanolic extract in an appropriate starting buffer.
-
Load the solution onto a pre-equilibrated HIC column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute Pinellic acid using a decreasing salt gradient or an increasing organic solvent gradient (e.g., methanol).[3]
-
Collect fractions and monitor for the presence of Pinellic acid using Thin Layer Chromatography (TLC) or HPLC.
-
-
Silica Gel Column Chromatography:
-
Pool the fractions containing Pinellic acid from HIC and concentrate them.
-
Adsorb the concentrated sample onto a small amount of silica gel.
-
Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.[3]
-
Collect fractions and monitor by TLC to identify those containing pure Pinellic acid.
-
3.1.4 Characterization:
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified fractions on a reverse-phase C18 column.
-
Use a mobile phase such as 70% methanol containing 0.01% acetic acid at a flow rate of 1 mL/min.[3]
-
Pinellic acid should appear as a single, sharp peak.
-
-
Spectroscopic Analysis:
-
Confirm the structure of the isolated compound using Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Diagram 3.1: Experimental Workflow for Pinellic Acid Isolation
Caption: A flowchart illustrating the key steps in the isolation and characterization of Pinellic acid.
Biological Activities and Mechanisms of Action
Pinellic acid exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most well-characterized.
Anti-inflammatory Activity
Pinellic acid has demonstrated significant anti-inflammatory properties. Its primary mechanism of action in this regard is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ.[5][6][7]
4.1.1 PPAR-α/γ Activation:
PPARs are nuclear receptors that, upon activation by ligands, regulate the transcription of genes involved in lipid metabolism and inflammation. Pinellic acid acts as a dual agonist for PPAR-α and PPAR-γ.[5][6]
-
PPAR-α Activation: Leads to the suppression of pro-inflammatory signaling pathways.
-
PPAR-γ Activation: Inhibits the expression of inflammatory cytokines by antagonizing the activity of transcription factors such as NF-κB.
Diagram 4.1: Pinellic Acid-Mediated PPAR Signaling Pathway
Caption: Pinellic acid activates PPAR-α/γ, leading to the suppression of inflammatory gene expression.
4.1.2 Experimental Protocol: PPAR-α/γ Transactivation Assay (Luciferase Reporter Assay)
Materials:
-
Mammalian cells (e.g., HEK293T or HepG2)
-
Expression vectors for full-length human PPAR-α and PPAR-γ
-
Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene
-
Transfection reagent
-
Pinellic acid
-
Positive controls (e.g., GW7647 for PPAR-α, Rosiglitazone for PPAR-γ)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Pinellic acid or the positive controls.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
Immunomodulatory Activity
Pinellic acid has been shown to possess significant immunomodulatory effects, particularly as an oral adjuvant for nasal influenza vaccines.[1][2]
4.2.1 Adjuvant Activity:
Oral administration of Pinellic acid has been found to enhance the mucosal and systemic immune responses to intranasally administered influenza vaccines.[1][2] Specifically, it increases the production of antiviral IgA antibodies in nasal and bronchoalveolar washes and IgG antibodies in the serum.[1]
Table 4.1: Immunomodulatory Effects of Pinellic Acid as a Vaccine Adjuvant
| Immune Response | Effect of Pinellic Acid (1 µg, oral) with Nasal Influenza HA Vaccine (1 µg) |
| Nasal Antiviral IgA | 5.2-fold increase[1] |
| Bronchoalveolar Antiviral IgA | 2.5-fold increase[1] |
| Serum Antiviral IgG | 3-fold increase[1] |
| Bronchoalveolar Antiviral IgG | 3-fold increase[1] |
Anticancer Activity
Preliminary studies suggest that Pinellic acid may have anticancer properties. It has been reported to induce dose-dependent inhibition of various cancer cell lines.[8] The proposed mechanisms involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
4.3.1 Inhibition of NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of inflammation and is often dysregulated in cancer, promoting cell survival and proliferation. Pinellic acid, through its activation of PPAR-γ, can lead to the inhibition of the NF-κB signaling pathway.
Diagram 4.2: Pinellic Acid-Mediated Inhibition of NF-κB Pathway
Caption: Pinellic acid inhibits the NF-κB pathway, reducing the expression of pro-inflammatory and pro-survival genes.
4.3.2 Modulation of MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. While direct studies on Pinellic acid's effect on the MAPK pathway are limited, its anti-inflammatory and anticancer effects suggest a potential modulatory role.
4.3.3 Experimental Protocol: Western Blot for MAPK Pathway Activation
Materials:
-
Cancer cell line of interest
-
Pinellic acid
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells and treat them with various concentrations of Pinellic acid for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Antitussive and Expectorant Effects
The traditional use of Pinellia ternata as an antitussive and expectorant suggests that Pinellic acid may contribute to these effects. However, specific studies on the isolated compound are needed to confirm this activity.
4.4.1 Proposed Experimental Approach: Citric Acid-Induced Cough Model in Guinea Pigs
Procedure:
-
Administer Pinellic acid orally to guinea pigs at various doses.
-
After a set pre-treatment time, expose the animals to an aerosol of citric acid to induce coughing.
-
Record the number of coughs over a specific period.
-
Compare the cough response in Pinellic acid-treated animals to that of a vehicle control group and a positive control group (e.g., codeine).
-
A significant reduction in the number of coughs would indicate an antitussive effect.
Conclusion and Future Directions
Pinellic acid is a promising natural compound with a well-defined chemical structure and significant, pleiotropic biological activities. Its role as a dual PPAR-α/γ agonist provides a strong mechanistic basis for its observed anti-inflammatory effects. Furthermore, its immunomodulatory properties as a vaccine adjuvant and its potential anticancer activities warrant further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of Pinellic acid within the NF-κB and MAPK signaling pathways.
-
Conducting in vivo studies to validate the anticancer efficacy of Pinellic acid in animal models.
-
Investigating the antitussive and expectorant properties of isolated Pinellic acid to support its traditional use.
-
Optimizing extraction and purification methods to improve the yield of Pinellic acid from natural sources or exploring synthetic routes for its production.
-
Conducting preclinical safety and pharmacokinetic studies to evaluate its potential as a therapeutic agent.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of Pinellic acid and explore its full therapeutic potential.
References
- 1. Pinellic acid from the tuber of Pinellia ternata Breitenbach as an effective oral adjuvant for nasal influenza vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. umpir.ump.edu.my [umpir.ump.edu.my]
- 4. Pinellic acid | C18H34O5 | CID 9858729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pinellic Acid Isolated from Quercetin-rich Onions has a Peroxisome Proliferator-Activated Receptor-Alpha/Gamma (PPAR-α/γ) Transactivation Activity. | Semantic Scholar [semanticscholar.org]
- 6. Pinellic Acid Isolated from Quercetin-rich Onions has a Peroxisome Proliferator-Activated Receptor-Alpha/Gamma (PPAR-α/γ) Transactivation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
The Biological Activity of Trihydroxy Octadecenoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxy octadecenoic acids (TriHOMEs) are a class of oxidized linoleic acid metabolites that have garnered significant interest in the scientific community for their diverse biological activities. These molecules, characterized by an eighteen-carbon chain with three hydroxyl groups and a double bond, exist as various isomers, with the position of the functional groups dictating their specific biological effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of TriHOMEs, with a focus on their anti-inflammatory, cytotoxic, and antifungal properties. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of trihydroxy octadecenoic acids and related compounds. It is important to note that specific IC50 and MIC values for many individual TriHOME isomers are not extensively reported in the literature. The data presented here is compiled from various studies and serves as a comparative reference.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | IC50/Activity | Reference |
| Pinellic Acid (9S,12S,13S-Trihydroxy-10E-octadecenoic acid) | Adjuvant Activity | Not specified | Adjuvant and anti-inflammatory agent | [1] |
| Related Hydroxy Fatty Acids | ||||
| (-)-Catechin | COX-1 Inhibition | Not specified | 1.4 µM | [2] |
| S-Ketoprofen | COX-2 Inhibition | Guinea pig whole blood | 0.024 µM | [3] |
| S-Flurbiprofen | COX-2 Inhibition | Sheep placenta | 0.48 µM | [3] |
| S-Ketorolac | COX-2 Inhibition | Sheep placenta | 0.9 µM | [3] |
| FR038251 | iNOS Inhibition | Mouse iNOS | 1.7 µM | [4] |
| FR191863 | iNOS Inhibition | Mouse iNOS | 1.9 µM | [4] |
| Aminoguanidine | iNOS Inhibition | Mouse iNOS | 2.1 µM | [4] |
| FR038470 | iNOS Inhibition | Mouse iNOS | 8.8 µM | [4] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | IC50 | Reference |
| 9-Oxo-(10E,12E)-octadecadienoic acid | Human Ovarian Cancer (HRA) | Exhibits cytotoxic activity | [5] |
| Related Polyacetylenic Acid | |||
| Minquartynoic acid | P-388 murine lymphocytic leukemia | 0.2 µg/mL (ED50) | [6] |
Table 3: Antifungal Activity
| Compound/Extract | Fungal Strain(s) | MIC (µg/mL) | Reference |
| 9,10,13-Trihydroxy-11-octadecenoic acid & 9,12,13-Trihydroxy-10-octadecenoic acid | Verticillium dahliae, Macrophomina phaseolina, Arthroderma uncinatum | 32 | [7] |
| Trichophyton mentagrophytes | 64 | [7] | |
| Related Hydroxy Fatty Acids | |||
| 3-Hydroxy fatty acids (racemic mixtures) | Various molds and yeasts | 10 - 100 | [8] |
Signaling Pathways
Trihydroxy octadecenoic acids exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some trihydroxy octadecenoic acids are thought to inhibit this pathway, thereby reducing inflammation.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 5. Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 9,12,13-Trihydroxy-10-octadecenoic Acid Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as pinellic acid, is a trihydroxy fatty acid derived from the enzymatic oxidation of linoleic acid.[1] While its direct signaling pathway is still under investigation, its structural similarity to other oxidized linoleic acid metabolites, such as 9-hydroxyoctadecadienoic acid (9-HODE), suggests a potential mechanism of action through related signaling cascades. This technical guide provides a comprehensive overview of the proposed signaling pathway of 9,12,13-THOA, primarily based on the well-characterized pathway of 9-HODE acting on the G-protein coupled receptor 132 (GPR132). This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development in areas like inflammation, immune response, and metabolic disorders.
Introduction
This compound is a metabolite of linoleic acid, a major fatty acid in lipids.[2] Its biosynthesis involves the sequential action of enzymes such as lipoxygenase and peroxygenase.[1][3] 9,12,13-THOA has been noted for its potential roles in regulating plant growth, antifungal activity, and modulating inflammatory and immune responses.[4] Given the limited direct research on its specific signaling mechanisms, this guide will extrapolate a putative pathway based on the known interactions of the structurally analogous molecule, 9-HODE, with the G-protein coupled receptor GPR132, also known as G2A.[2][5] 9-HODE is a potent agonist for GPR132, and its activation triggers downstream signaling cascades with significant physiological effects.[4][6][7]
Proposed Signaling Pathway
The proposed signaling pathway for 9,12,13-THOA is initiated by its binding to a G-protein coupled receptor, hypothesized to be GPR132. This interaction is presumed to activate heterotrimeric G-proteins, primarily of the Gq family, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events.
Furthermore, in immune cells such as macrophages, GPR132 activation has been linked to the MyD88-dependent pathway, which can lead to the activation of PI3K-AKT and MAPK signaling cascades, ultimately influencing gene expression related to inflammation and cell migration.[8]
Figure 1: Proposed signaling pathway of 9,12,13-THOA via GPR132.
Quantitative Data
Direct quantitative data for the interaction of 9,12,13-THOA with its putative receptor and downstream signaling components are currently unavailable. However, data from studies on the structurally related agonist 9-HODE provide valuable insights into the potential potency and efficacy of this signaling axis.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |
| 9-HODE | Human GPR132 (G2A) | Inositol Monophosphate (IP-1) Accumulation | EC50 | 7.5 µM | CHO-K1 | [9] |
| 9-HODE | Human GPR132a | Yeast-based Assay | pEC50 | 5.9 ± 0.14 | Yeast (YIG95) | [6] |
| 9-HODE | Human GPR132a | Calcium Mobilization | - | Induces Ca2+ transients at 10 µM | RBL | [10] |
| 13-HODE | Human GPR132 (G2A) | Calcium Flux | - | ~6-fold higher concentration than 9-HODE required for activation | COS-1 | [7][11] |
| N-palmitoylglycine | Human GPR132 | β-arrestin Association | pEC50 | > 9-HODE | HEK-293 | [6] |
| N-linoleoylglycine | Human GPR132 | β-arrestin Association | pEC50 | ≈ 9-HODE | HEK-293 | [6] |
| SB-583831 (agonist) | Human GPR132 | - | EC50 | Nanomolar range | - | [4] |
| SB-583355 (antagonist) | Human GPR132 | β-arrestin Association | pIC50 | ≈ 7.0 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the 9,12,13-THOA signaling pathway. These protocols are based on established methods for studying Gq-coupled GPCRs and can be adapted for 9,12,13-THOA.
Gq-Coupled Receptor Activation: Inositol Monophosphate (IP-1) Accumulation Assay
This assay measures the accumulation of IP-1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.[1]
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM, F12)
-
Phosphate-Buffered Saline (PBS)
-
IP-One Gq HTRF Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer)
-
Lithium chloride (LiCl)
-
Test compounds (e.g., 9,12,13-THOA, agonists, antagonists)
-
96-well or 384-well white tissue culture plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize, resuspend in fresh medium, and determine cell density.
-
Seed cells into a white tissue culture plate at an optimized density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds in stimulation buffer.
-
-
Cell Stimulation:
-
Remove culture medium and gently wash cells once with PBS.
-
Add stimulation buffer containing LiCl to each well.
-
Add the test compounds (and IP1 standards for the standard curve) to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined optimal time (typically 30-60 minutes).[1]
-
-
Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 antibody-Cryptate to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.[1]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the IP1 concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transactivation of the epidermal growth factor receptor is involved in 12-O-tetradecanoylphorbol-13-acetate-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR132 - Wikipedia [en.wikipedia.org]
- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of soluble chito-oligosaccharides (CHOS) on VitD3-induced human THP-1 monocytes | PLOS One [journals.plos.org]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Enzymatic Formation of 9,12,13-Trihydroxy-10-octadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOD), a member of the oxylipin family of oxidized fatty acids, has garnered significant interest due to its diverse biological activities, including potential anti-inflammatory and anti-fungal properties. The enzymatic synthesis of this complex molecule from the readily available precursor, linoleic acid, offers a regio- and stereospecific route to its various isomers. This technical guide provides an in-depth overview of the core enzymatic pathways involved in the formation of 9,12,13-THOD, detailing the key enzymes, their reaction mechanisms, and experimental protocols for its synthesis and analysis. Quantitative data is summarized for comparative purposes, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this biosynthetic process.
Introduction
This compound is a trihydroxy fatty acid derived from the oxygenation of linoleic acid. Its biosynthesis is orchestrated by a series of enzymes that vary across different biological systems, including plants, fungi, and bacteria, leading to the formation of distinct stereoisomers with potentially different biological functions. Understanding the enzymatic machinery responsible for its formation is crucial for harnessing its therapeutic potential and for developing novel biocatalytic processes for its production. This guide will focus on the primary enzymatic routes for the synthesis of 9,12,13-THOD.
Key Enzymatic Pathways
The formation of 9,12,13-THOD from linoleic acid is a multi-step process initiated by the introduction of molecular oxygen, followed by subsequent enzymatic transformations. Two primary pathways have been elucidated: the lipoxygenase-peroxygenase-epoxide hydrolase pathway, predominantly found in plants, and the linoleate diol synthase pathway, identified in certain fungi. Additionally, some bacteria have been shown to produce this compound through unique enzymatic cascades.
The Lipoxygenase (LOX), Peroxygenase, and Epoxide Hydrolase Pathway
This pathway involves the sequential action of three distinct enzymes:
-
Lipoxygenase (LOX): This non-heme iron-containing enzyme catalyzes the dioxygenation of linoleic acid to form a hydroperoxy fatty acid intermediate. Specifically, 9-lipoxygenase (9-LOX) produces 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE). The regioselectivity of lipoxygenases can be pH-dependent, with some isoforms favoring the production of 9-HPODE at acidic or neutral pH.[1][2]
-
Peroxygenase: This heme-containing enzyme utilizes the hydroperoxide group of 9-HPODE to catalyze the formation of an epoxy alcohol, 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid.[3]
-
Epoxide Hydrolase (EH): The final step involves the hydrolytic opening of the epoxide ring by an epoxide hydrolase to yield the vicinal diol, resulting in the formation of this compound.[3] Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids to their corresponding diols.[4][5][6]
dot
Caption: Lipoxygenase, Peroxygenase, and Epoxide Hydrolase Pathway for 9,12,13-THOD formation.
The Linoleate Diol Synthase (LDS) Pathway
In some fungi, such as Gaeumannomyces graminis, a bifunctional enzyme known as linoleate diol synthase (LDS) is responsible for the conversion of linoleic acid to a dihydroxy derivative, which can be a precursor to trihydroxy fatty acids.[7][8] This enzyme possesses two distinct catalytic activities:
-
Dioxygenase Activity: The N-terminal domain of LDS acts as a dioxygenase, converting linoleic acid to a hydroperoxy intermediate. For instance, 7,8-LDS produces (8R)-hydroperoxylinoleic acid ((8R)-HPODE).
-
Hydroperoxide Isomerase/Synthase Activity: The C-terminal domain, which shows homology to cytochrome P450 enzymes, then isomerizes the hydroperoxide to form a diol. In the case of 7,8-LDS, this results in the formation of (7S,8S)-dihydroxylinoleic acid. Further enzymatic steps would be required to introduce the third hydroxyl group to form 9,12,13-THOD, though this specific transformation by LDS has not been fully elucidated.
Caption: General workflow for enzymatic synthesis and analysis of 9,12,13-THOD.
Protocol 1: Coupled Enzyme Assay for 9,12,13-THOD Synthesis
This protocol describes a conceptual coupled assay using lipoxygenase and a crude peroxygenase/epoxide hydrolase preparation.
Materials:
-
Linoleic acid
-
Soybean lipoxygenase (Type I-B)
-
Crude enzyme extract from a plant source known for peroxygenase and epoxide hydrolase activity (e.g., oat flour) [3]* Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Lipoxygenase Reaction:
-
Prepare a solution of linoleic acid (e.g., 1 mM) in phosphate buffer (pH 6.5).
-
Add soybean lipoxygenase to the substrate solution and incubate at room temperature with gentle stirring. Monitor the formation of 9-HPODE by UV-Vis spectrophotometry at 234 nm.
-
-
Coupled Peroxygenase/Epoxide Hydrolase Reaction:
-
To the reaction mixture containing 9-HPODE, add the crude plant enzyme extract.
-
Continue the incubation for a specified period (e.g., 1-2 hours).
-
-
Product Extraction:
-
Stop the reaction by acidifying the mixture to pH 3-4 with HCl.
-
Extract the products with an equal volume of ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Redissolve the crude product in a suitable solvent (e.g., methanol).
-
Purify 9,12,13-THOD using preparative HPLC with a C18 column.
-
Analyze the purified fractions by LC-MS/MS to confirm the identity and determine the purity of 9,12,13-THOD.
-
Protocol 2: Analysis of 9,12,13-THOD by LC-MS/MS
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm). [1]* Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the different isomers of THOD.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.
-
Data Acquisition: Full scan mode and product ion scan mode to identify the precursor ion ([M-H]⁻) and its characteristic fragment ions.
Conclusion
The enzymatic formation of this compound represents a fascinating area of biocatalysis with significant potential for the sustainable production of this bioactive molecule. The lipoxygenase-peroxygenase-epoxide hydrolase pathway in plants and the linoleate diol synthase pathway in fungi provide distinct routes to this complex oxylipin. Further research into the detailed mechanisms and optimization of these enzymatic cascades, particularly in microbial systems, will be crucial for unlocking the full therapeutic and industrial potential of 9,12,13-THOD. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development and natural product synthesis.
References
- 1. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]
- 2. The enzymic conversion of linoleic acid into 9-(nona-1',3'-dienoxy)non-8-enoic acid, a novel unsaturated ether derivative isolated from homogenates of Solanum tuberosum tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyophilized extracts from vegetable flours as valuable alternatives to purified oxygenases for the synthesis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of a novel 9,12-dihydroxy-10(E)-eicosenoic acid from eicosenoic acid by Pseudomonas aeruginosa PR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic properties of linoleate diol synthase of the fungus Gaeumannomyces graminis: a comparison with PGH synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linoleate diol synthase - Wikipedia [en.wikipedia.org]
9,12,13-Trihydroxy-10-octadecenoic Acid (9,12,13-THOA): A Technical Guide on its Role as a Lipid Mediator
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as pinellic acid, is a polyunsaturated fatty acid derived from the enzymatic oxidation of linoleic acid.[1][2] Initially identified for its roles in plant physiology, including growth regulation and defense, recent research has illuminated its function as a significant lipid mediator in mammalian systems.[1][3] This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and diverse biological activities of 9,12,13-THOA. We detail its mechanism of action, particularly through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), and its subsequent influence on inflammatory, metabolic, and vascular processes. This document synthesizes current knowledge, presents key experimental methodologies, and offers structured data to serve as a foundational resource for professionals in research and drug development exploring the therapeutic potential of this multifaceted lipid mediator.
Introduction
This compound (9,12,13-THOA) is a trihydroxy metabolite of linoleic acid, a major essential ω-6 polyunsaturated fatty acid.[4][5] Structurally, it is a long-chain fatty acid with a molecular formula of C18H34O5 and a molecular weight of approximately 330.5 g/mol .[2][6] As a signaling molecule, it is involved in a range of biological activities, from modulating inflammation and immune responses to regulating metabolic pathways.[1] Its actions are often mediated through interactions with nuclear receptors, positioning it as a molecule of interest for understanding and potentially treating complex diseases.
Biosynthesis and Metabolism
The formation of 9,12,13-THOA from linoleic acid is a multi-step enzymatic process. This pathway involves a coordinated series of oxidation reactions catalyzed by several key enzymes.
Key Biosynthetic Steps:
-
Initial Oxygenation: The cascade begins with the enzyme 15-lipoxygenase (15-LOX), which catalyzes the stereospecific oxygenation of linoleic acid. This reaction forms the unstable intermediate, 13-hydroperoxy-octadecadienoic acid (13-HPODE).[1]
-
Peroxygenase Action: The hydroperoxide intermediate is then acted upon by a peroxygenase. This enzyme is crucial for the subsequent formation of an epoxy alcohol intermediate, 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid.[7]
-
Epoxide Hydrolation: Finally, an epoxide hydrolase facilitates the hydrolysis of the epoxy group, yielding the stable this compound.[7]
Some studies suggest that the breakdown or further conversion of 9,12,13-THOA may be carried out by cytochrome P450 monooxygenases, indicating a broader metabolic network for this lipid mediator.[7]
Signaling Pathways and Mechanism of Action
9,12,13-THOA exerts many of its biological effects by acting as a ligand for nuclear receptors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
PPAR-γ Activation Pathway:
PPAR-γ is a ligand-activated transcription factor that plays a master role in regulating lipid and glucose metabolism, as well as inflammation.[8][9] The activation sequence is as follows:
-
Ligand Binding: 9,12,13-THOA, along with other related dihydroxyoctadecenoic acids (DiHOMEs), can act as an endogenous ligand, binding to and activating PPAR-γ.[5]
-
Heterodimerization: Upon activation, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[8]
-
DNA Binding: This PPAR-γ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator-Responsive Elements (PPREs) located in the promoter regions of target genes.[8]
-
Transcriptional Regulation: Binding to PPREs initiates the recruitment of coactivator proteins and dismissal of corepressors, leading to the upregulation or downregulation of gene transcription.[9]
Downstream effects of PPAR-γ activation by ligands like 9,12,13-THOA include increased expression of genes involved in fatty acid uptake and metabolism (e.g., CD36, FABP4) and decreased expression of inflammatory markers.[5][10]
Biological Activities and Physiological Roles
The function of 9,12,13-THOA spans cellular metabolism, immune modulation, and vascular health.
Inflammation and Immune Response
9,12,13-THOA and its structural relatives, such as 12,13-diHOME, are increasingly recognized for their role in immunity.
-
PPAR-γ Mediated Anti-Inflammatory Effects: By activating PPAR-γ, these lipids can suppress inflammatory responses. For instance, PPAR-γ activation in dendritic cells has anti-inflammatory effects, and its loss can impair immune tolerance.[5]
-
Macrophage Polarization: The related lipid 12,13-diHOME has been shown to skew macrophages toward an inflammatory IL-1β high/CD206 low phenotype, suggesting that different contexts can lead to varied inflammatory outcomes.[11]
-
T Helper Cell Regulation: PPAR-γ is expressed in T helper 9 (Th9) cells and is crucial for their full effector function, which includes the production of IL-9.[8][12] IL-9 itself can have autocrine and paracrine pro-inflammatory effects, suggesting a complex regulatory role for PPAR-γ ligands in different T cell subsets.[13]
-
Allergic Inflammation: Elevated levels of the related metabolite 12,13-diHOME in infants have been correlated with a higher risk of developing atopy and asthma, highlighting the clinical relevance of this metabolic pathway in allergic diseases.[5][11]
Metabolic Regulation
Through PPAR-γ, 9,12,13-THOA is implicated in systemic metabolic control.
-
Adipose Tissue Function: PPAR-γ is a master regulator of adipocyte differentiation and is critical for trapping fatty acids in adipose tissue, which helps improve whole-body insulin sensitivity.[9][10]
-
Glucose Homeostasis: PPAR-γ activation upregulates genes involved in glucose uptake, such as GLUT4, and controls the secretion of adipokines like adiponectin that influence insulin sensitivity.[10]
-
Association with Adiposity: In a large human cross-sectional study, the related metabolite 12,13-diHOME was found to be inversely associated with total fat mass and other metabolic traits, suggesting a protective role against metabolic disorders.[14]
Vascular Function
Lipid mediators derived from linoleic acid can impact the cardiovascular system.
-
Endothelial Function: The endothelium releases various factors that regulate vascular tone.[15] While direct studies on 9,12,13-THOA are limited, related metabolites are known to have cardiovascular effects.[5]
-
Cardiovascular Disease: The related lipid 12,13-diHOME has been identified as an independent risk factor for acute myocardial infarction in patients with type 2 diabetes, indicating that dysregulation of this pathway can contribute to cardiovascular pathology.[16]
Quantitative Data Summary
The precise quantitative metrics for 9,12,13-THOA's activity, such as binding affinities (Kd), half-maximal effective concentrations (EC50), and inhibitory concentrations (IC50), are highly dependent on the specific experimental system (e.g., cell type, assay conditions). The table below provides a structured format for collating such data as it becomes available from targeted studies.
| Parameter | Target/System | Reported Value | Experimental Context | Reference |
| Binding Affinity (Kd) | Recombinant Human PPAR-γ | Data not available | Surface Plasmon Resonance | - |
| EC50 | PPAR-γ Reporter Assay | Data not available | HEK293T cells | - |
| IC50 | 15-Lipoxygenase Inhibition | Data not available | Enzyme kinetics assay | - |
| Optimal Concentration | Suppression of TNF-α in LPS-stimulated macrophages | Data not available | Murine RAW 264.7 cells | - |
Note: This table is a template. Specific values should be populated from dedicated experimental literature.
Experimental Protocols and Methodologies
The study of 9,12,13-THOA requires specialized techniques for its extraction, synthesis, quantification, and functional characterization.
Extraction from Biological Samples
-
Objective: To isolate 9,12,13-THOA and other oxylipins from tissues (e.g., plant, mammalian) or biofluids.
-
Protocol Outline:
-
Homogenization: Tissues are flash-frozen in liquid nitrogen and ground to a fine powder.
-
Lipid Extraction: Homogenate is subjected to a biphasic solvent extraction, typically using a Folch or Bligh-Dyer method with chloroform/methanol mixtures. An internal standard (e.g., a deuterated analog) is added for accurate quantification.
-
Solid-Phase Extraction (SPE): The lipid extract is passed through an SPE cartridge (e.g., C18) to separate oxylipins from more abundant neutral lipids and phospholipids.
-
Elution and Concentration: The oxylipin fraction is eluted with a solvent like methanol or ethyl acetate and dried under a stream of nitrogen.
-
Enzymatic Synthesis
-
Objective: To produce 9,12,13-THOA in vitro for use as an analytical standard or for functional studies.
-
Protocol Outline:
-
Substrate Preparation: A buffered solution of linoleic acid is prepared.
-
Lipoxygenase Reaction: Purified 15-lipoxygenase is added to the linoleic acid solution and incubated to produce 13-HPODE.
-
Peroxygenase/Epoxide Hydrolase Reaction: Subsequently, peroxygenase and epoxide hydrolase enzymes (from a suitable source, like a plant protein extract) are added to the mixture.[1][7]
-
Purification: The final product is extracted and purified using High-Performance Liquid Chromatography (HPLC), with fraction collection guided by UV detection.[3]
-
Quantification by LC-MS/MS
-
Objective: To accurately detect and quantify 9,12,13-THOA in complex biological samples.
-
Methodology:
-
Chromatographic Separation: The extracted lipid sample is injected into a liquid chromatography system, typically using a reverse-phase C18 column, to separate 9,12,13-THOA from its isomers and other lipids.
-
Mass Spectrometry Detection: The eluent is directed into a tandem mass spectrometer (MS/MS) operating in negative ion mode.
-
MRM Analysis: The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors for a specific precursor-to-product ion transition unique to 9,12,13-THOA (e.g., m/z 329 -> specific fragments), ensuring high sensitivity and specificity.
-
Quantification: The peak area of endogenous 9,12,13-THOA is compared to that of a known amount of a stable isotope-labeled internal standard.
-
Functional Assays
-
PPAR-γ Reporter Gene Assay:
-
Cells (e.g., HEK293T) are co-transfected with plasmids expressing PPAR-γ, RXR, and a reporter construct containing a luciferase gene downstream of a PPRE.
-
Transfected cells are treated with varying concentrations of 9,12,13-THOA.
-
Luciferase activity is measured as a proxy for PPAR-γ transcriptional activation.
-
-
Macrophage Polarization Assay:
-
Primary macrophages or a cell line (e.g., THP-1) are cultured.
-
Cells are treated with 9,12,13-THOA, with or without an inflammatory stimulus like LPS.
-
Changes in cell surface markers (e.g., CD86, CD206) are analyzed by flow cytometry, and cytokine secretion (e.g., TNF-α, IL-10) is measured by ELISA to determine polarization state.
-
Conclusion and Future Directions
This compound is an important endogenous lipid mediator with pleiotropic effects on inflammation, metabolism, and vascular biology. Its primary mechanism of action through the activation of PPAR-γ provides a clear framework for understanding its influence on gene expression and cellular function. The inverse association of related metabolites with adiposity and their link to inflammatory conditions like asthma and cardiovascular disease underscore their therapeutic and biomarker potential.
Future research should focus on:
-
Receptor Specificity: Elucidating the full spectrum of receptors and binding proteins that interact with 9,12,13-THOA beyond PPAR-γ.
-
Clinical Correlation: Conducting larger human cohort studies to firmly establish the relationship between circulating levels of 9,12,13-THOA and the risk or progression of metabolic and inflammatory diseases.
-
Therapeutic Development: Designing stable synthetic analogs of 9,12,13-THOA with optimized potency and selectivity for PPAR-γ to explore their potential as novel therapeutics for conditions such as type 2 diabetes, atherosclerosis, and chronic inflammatory disorders.
-
Biosynthetic Regulation: Investigating the upstream regulation of the 15-LOX/peroxygenase/epoxide hydrolase pathway to identify points of intervention for modulating endogenous 9,12,13-THOA production.
References
- 1. Buy this compound | 29907-56-0 [smolecule.com]
- 2. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for 9,12,13-TriHOME (HMDB0004708) [hmdb.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. PPAR-γ regulates the effector function of human T helper 9 cells by promoting glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ and human metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of human Th9 cell differentiation by lipid modulators targeting PPAR-γ and acetyl-CoA-carboxylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human TH9 cells are skin-tropic and have autocrine and paracrine pro-inflammatory capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The proposed systemic thermogenic metabolites succinate and 12,13-diHOME are inversely associated with adiposity and related metabolic traits: evidence from a large human cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Endothelium and Its Role in Regulating Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 12,13-diHOME and noradrenaline are associated with the occurrence of acute myocardial infarction in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of 9,12,13-Trihydroxy-10-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME) is a trihydroxy fatty acid derived from the oxygenation of linoleic acid. As a member of the oxylipin family, 9,12,13-TriHOME is implicated in various physiological and pathological processes, notably inflammation.[1][2] Accurate and sensitive quantification of 9,12,13-TriHOME in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of 9,12,13-TriHOME using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway and Biosynthesis
9,12,13-TriHOME is biosynthesized from linoleic acid through enzymatic pathways. One key enzyme involved in its formation is 15-lipoxygenase (15-LOX), which catalyzes the initial oxygenation of linoleic acid.[2] This process is particularly relevant in inflammatory cells like eosinophils.[2][3] The resulting hydroperoxide intermediate undergoes further enzymatic transformations to yield the trihydroxy metabolite. The general biosynthetic pathway is illustrated below.
Caption: Biosynthesis of 9,12,13-TriHOME from linoleic acid and its role in inflammation.
Experimental Workflow
A typical workflow for the LC-MS/MS analysis of 9,12,13-TriHOME from biological samples involves several key steps, from sample collection and preparation to data acquisition and analysis. The following diagram outlines this experimental process.
Caption: A generalized workflow for the LC-MS/MS analysis of 9,12,13-TriHOME.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the analysis of 9,12,13-TriHOME.[1][4]
| Parameter | 9,10,13-TriHOME | 9,12,13-TriHOME |
| **Linearity (R²) ** | 0.998 | 0.998 |
| Limit of Detection (LOD) | 90 - 98 fg on column | 90 - 98 fg on column |
| Limit of Quantification (LOQ) | 0.3 - 306.2 pM | 0.3 - 306.2 pM |
| Intra-day Precision (%CV) | ≤ 6.1% | ≤ 6.1% |
| Inter-day Precision (%CV) | ≤ 6.1% | ≤ 6.1% |
| Accuracy (%) | 98 - 120% | 98 - 120% |
Experimental Protocols
Sample Preparation (from Bronchoalveolar Lavage Fluid - BALF)
This protocol is adapted from Fuchs et al., 2018.[1]
Materials:
-
BALF sample
-
Internal Standard (IS): [11,12,13-¹³C₃]9(S),12(S),13(S)-TriHOME
-
Methanol (MeOH), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid (FA)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw the BALF sample on ice.
-
Add 10 µL of the internal standard solution to 500 µL of the BALF sample.
-
Vortex mix the sample thoroughly.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 30% mobile phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
Waters Acquity UPLC system or equivalent.[1]
Parameters:
-
Column: Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm particle size.[1]
-
Mobile Phase A: 0.1% acetic acid in water.[1]
-
Mobile Phase B: 5% methanol in acetonitrile.[1]
-
Gradient: Isocratic elution with 30% mobile phase B.[1]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 7.5 µL.[1]
-
Run Time: 12.5 minutes for separation, followed by a wash and re-equilibration for a total run time of approximately 16.5 minutes.[1][4]
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Waters Xevo TQ-XS triple quadrupole mass spectrometer or equivalent.[1]
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 37 V.[1]
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Cone Gas Flow: 150 L/hr.
-
Collision Gas: Argon.
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9,10,13-TriHOME | 329.1 | 139.0 | 21 |
| 9,12,13-TriHOME | 329.1 | 211.0 | 25 |
| [¹³C₃]9,12,13-TriHOME (IS) | 332.1 | 214.0 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[1][4]
Conclusion
The LC-MS/MS method detailed in these application notes provides a highly sensitive and specific approach for the quantification of this compound in biological samples. The provided protocols for sample preparation, liquid chromatography, and tandem mass spectrometry, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these protocols will enable the reliable measurement of 9,12,13-TriHOME, facilitating further investigation into its biological significance and potential as a biomarker or therapeutic target.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process. | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Quantification of 9,12,13-Trihydroxy-10-octadecenoic Acid in Plant Tissues
Introduction
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME), also known as pinellic acid, is an oxidized lipid (oxylipin) derived from the enzymatic oxidation of linoleic acid.[1][2] In plants, this molecule and other related oxylipins are involved in various physiological processes, including defense responses against pathogens and wounding.[2][3] The accurate quantification of 9,12,13-TriHOME in plant tissues is crucial for understanding its biological roles and the biochemical pathways that govern its synthesis and metabolism. This document provides detailed protocols for the extraction, separation, and quantification of 9,12,13-TriHOME from plant matrices using modern analytical techniques.
Biosynthetic Pathway of this compound
The formation of 9,12,13-TriHOME in plants is a multi-step enzymatic process. It is believed to be synthesized from linoleic acid through the sequential action of lipoxygenase (LOX), peroxygenase (PXG), and epoxide hydrolase (EH).[4] This pathway highlights the complexity of oxylipin metabolism in plants.
Caption: Biosynthesis of 9,12,13-TriHOME from linoleic acid.
Experimental Protocols
Protocol 1: Lipid Extraction from Plant Tissues
This protocol describes a standard method for the extraction of total lipids, including oxylipins, from plant material. It is based on the widely used Bligh-Dyer method.[5]
Materials:
-
Fresh plant tissue (e.g., leaves, roots, fruits)
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 1 gram of the powdered tissue into a glass centrifuge tube.
-
Add a mixture of chloroform and methanol (1:2, v/v) to the tissue sample. For every 1 g of tissue, use 3 mL of the solvent mixture.[5]
-
Homogenize the mixture thoroughly using a vortex or homogenizer for 2-5 minutes.
-
Add 1 mL of chloroform for every 1 g of initial tissue and vortex for 1 minute.
-
Add 1 mL of deionized water for every 1 g of initial tissue and vortex for 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases. Three layers will form: an upper aqueous (methanol/water) phase, a lower organic (chloroform) phase containing the lipids, and a solid pellet of plant debris in the middle.
-
Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean round-bottom flask.
-
Dry the lipid extract completely under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol/acetonitrile) for subsequent analysis. Store the extract at -80°C until analysis.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying oxylipins due to its high sensitivity and selectivity.[6] The following is a generalized protocol; specific parameters may need optimization depending on the instrument.
A. Chromatographic Separation (UPLC/UHPLC)
| Parameter | Recommended Conditions |
| System | ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% acetic acid or 0.01% formic acid[6] |
| Mobile Phase B | Acetonitrile/Methanol (80:15 v/v) with 0.1% acetic acid or Acetonitrile with 0.01% formic acid[7] |
| Flow Rate | 0.3 - 0.4 mL/min[6][7] |
| Column Temperature | 35 - 50°C[6] |
| Injection Volume | 3 - 10 µL[6] |
| Gradient Elution | A multi-step linear gradient is typically used to separate the various oxylipins. An example gradient is: Start at 25-33% B, increase to ~60-70% B over 10-15 minutes, then ramp to 95% B to wash the column, and re-equilibrate at initial conditions.[6][7] |
B. Mass Spectrometry Detection (Tandem Quadrupole)
| Parameter | Recommended Conditions |
| System | Xevo TQ-XS, Sciex 6500, or equivalent tandem quadrupole MS[6] |
| Ionization Mode | Electrospray Ionization, Negative Mode (ESI-) |
| Capillary Voltage | 2.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 650°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon[7] |
C. MRM Transitions for 9,12,13-TriHOME
For quantification, at least two MRM transitions (a quantifier and a qualifier) should be monitored to ensure identification accuracy.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| 9,12,13-TriHOME | 329.1 / 329.2 | 211.0 | 171.0 (typical fragment) | [1] |
Note: The exact m/z values and optimal collision energies must be determined empirically by infusing a pure standard of the analyte.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis requires chemical derivatization to increase the volatility of the hydroxyl and carboxyl groups of the fatty acid.[5]
A. Derivatization: Fatty Acid Methyl Ester (FAME) Preparation
-
To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.[5]
-
Heat the mixture at 60°C for 1 hour to convert the fatty acids to their corresponding FAMEs.
-
After cooling, add water and extract the FAMEs with hexane.
-
Dry the hexane extract under a nitrogen stream and reconstitute in a small volume of hexane for GC-MS analysis.
B. GC-MS Analysis
| Parameter | Recommended Conditions |
| System | Agilent GC-MS system or equivalent[9][10] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[9][11] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[11] |
| Injector Temp. | 250°C[12] |
| Oven Program | Initial temp 60-100°C, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min.[10][12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
| Identification | Based on retention time and comparison of the mass spectrum with libraries like NIST.[9] |
Experimental Workflow Visualization
The overall process from sample collection to data analysis is summarized in the following workflow.
Caption: Workflow for 9,12,13-TriHOME quantification in plants.
References
- 1. metabolomics.se [metabolomics.se]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. journalcps.com [journalcps.com]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. community.sent2promo.com [community.sent2promo.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Extraction of Trihydroxy Octadecenoic Acids from Solanum lycopersicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxy octadecenoic acids (THODAs) are a class of oxidized fatty acids, also known as oxylipins, found in various plant species, including the common tomato, Solanum lycopersicum. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potential roles in plant defense mechanisms and their bioactive properties, which may have applications in drug development. This document provides detailed protocols for the extraction, quantification, and analysis of THODAs from tomato fruit tissues, along with an overview of their biosynthetic pathway.
Data Presentation
The concentration of trihydroxy octadecenoic acids can vary depending on the specific tissue within the tomato fruit, the cultivar, and the developmental stage. The following table provides an illustrative summary of the distribution of a related oxylipin, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), in different tomato fruit tissues, which can serve as a comparative reference for the expected distribution of THODAs.[1]
| Tomato Tissue | 9-oxo-ODA Concentration (µg/g of tissue weight) |
| Peel | ~0.2 |
| Sarcocarp | ~0.1 |
| Gelatinous Tissue | Not specified individually |
Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.[1]
Experimental Protocols
Extraction of Trihydroxy Octadecenoic Acids from Tomato Fruit Tissue
This protocol is adapted from methodologies described for the extraction of oxylipins from tomato fruit.[2]
Materials:
-
Fresh, ripe Solanum lycopersicum fruits
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Methanol (HPLC grade)
-
Centrifuge capable of 10,000 x g and 4°C
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm, PTFE or similar)
-
Rotary evaporator or nitrogen evaporator
-
Vials for sample storage
Procedure:
-
Sample Preparation:
-
Wash the tomato fruits thoroughly with deionized water and pat dry.
-
Separate the fruit into its constituent tissues: peel (exocarp), flesh (mesocarp), and the gelatinous pulp surrounding the seeds (endocarp).[2]
-
Weigh a precise amount of each tissue (e.g., 5-10 g).
-
Immediately freeze the separated tissues in liquid nitrogen to quench metabolic activity.
-
-
Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2]
-
Transfer the powdered tissue to a 50 mL centrifuge tube.
-
-
Solvent Extraction:
-
Add 20 mL of ice-cold methanol to the centrifuge tube containing the powdered tissue.
-
Homogenize the mixture thoroughly using a vortex mixer for 2 minutes, followed by sonication in an ice bath for 10 minutes.
-
Incubate the mixture at 4°C for 1 hour with occasional shaking to ensure complete extraction.
-
-
Centrifugation and Collection:
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[2]
-
Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a clean tube.
-
To maximize yield, the pellet can be re-extracted with another 10 mL of cold methanol, and the supernatants combined.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol from the supernatant under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a small, precise volume (e.g., 1 mL) of methanol or a suitable solvent for subsequent analysis (e.g., mobile phase for LC-MS).
-
-
Filtration and Storage:
-
Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered extract to a clean vial and store at -80°C until analysis.
-
Quantification of Trihydroxy Octadecenoic Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the analysis of THODAs. Instrument parameters should be optimized for the specific compounds of interest and the available instrumentation.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF; or Triple Quadrupole, QQQ) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and equilibrate
-
MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimize for the specific instrument
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000) for initial identification and targeted MS/MS for quantification.
Quantification:
-
Prepare a calibration curve using analytical standards of the specific trihydroxy octadecenoic acid isomers of interest.
-
The concentration of THODAs in the tomato extracts is determined by comparing the peak areas of the analytes to the calibration curve.
Signaling Pathways and Experimental Workflows
Biosynthesis of 9,12,13-Trihydroxy-10(E)-Octadecenoic Acid
The biosynthesis of 9,12,13-trihydroxy-10(E)-octadecenoic acid in Solanum lycopersicum is initiated from linoleic acid, a common polyunsaturated fatty acid. The pathway involves the sequential action of lipoxygenase (LOX) and peroxygenase enzymes.[4][5]
Caption: Biosynthesis of 9,12,13-THODA from linoleic acid.
General Oxylipin Signaling Pathway in Plant Defense
Trihydroxy octadecenoic acids are components of the broader oxylipin signaling pathway, which is crucial for plant defense against pathogens and herbivores.[6][7][8][9] Upon perception of a stress signal, such as pathogen attack or wounding, phospholipases release fatty acids from the cell membrane. These fatty acids are then oxygenated by lipoxygenases to produce various oxylipins, which can act as signaling molecules to activate defense gene expression.
Caption: General oxylipin signaling pathway in plant defense.
Experimental Workflow for Extraction and Analysis
The following diagram illustrates the overall workflow for the extraction and analysis of trihydroxy octadecenoic acids from Solanum lycopersicum.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Oxylipin Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 9,12,13-Trihydroxy-10-octadecenoic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a member of the trihydroxyoctadecenoic acids (TriHOMEs) family, is a metabolite derived from the enzymatic oxidation of linoleic acid.[1][2] These oxidized fatty acids, also known as oxylipins, are emerging as important signaling molecules in various physiological and pathological processes, including inflammation. As research into the biological roles of these molecules intensifies, the availability of well-characterized standards is crucial for accurate quantification and mechanistic studies. This document provides a detailed overview of the synthesis, purification, and analysis of a 9,12,13-THOA standard, along with insights into its potential signaling pathways.
Biosynthesis and Signaling Pathway
The biosynthesis of 9,12,13-THOA primarily proceeds through a multi-step enzymatic cascade initiated by the oxidation of linoleic acid.[1][3] This process involves the sequential action of lipoxygenase (LOX), peroxygenase (POX), and potentially epoxide hydrolase enzymes.[3][4]
The proposed biosynthetic pathway is as follows:
-
Lipoxygenase (LOX) catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form a hydroperoxy-octadecadienoic acid (HPODE) intermediate.[1][3]
-
Peroxygenase (POX) then utilizes the hydroperoxide to epoxidize the fatty acid, forming an epoxy-alcohol intermediate.
-
Finally, epoxide hydrolase can hydrolyze the epoxide ring to yield the vicinal diol, resulting in the trihydroxy structure of 9,12,13-THOA.[4]
Oxidized metabolites of linoleic acid have been identified as potential endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2][5][6] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. While direct activation of PPARα by 9,12,13-THOA requires further investigation, related oxidized linoleic acid metabolites, such as 9-oxo-octadecadienoic acid (9-oxo-ODA), have been shown to be potent PPARα agonists.[2][5] Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation, thereby reducing lipid accumulation.
Experimental Protocols
I. Enzymatic Synthesis of 9,12,13-THOA Standard
This protocol describes a general method for the enzymatic synthesis of 9,12,13-THOA from linoleic acid using a coupled lipoxygenase/peroxygenase system. The precise conditions may require optimization depending on the specific enzymes used.
Materials:
-
Linoleic acid
-
Soybean Lipoxygenase (LOX-1)
-
A suitable peroxygenase (e.g., from a plant source or a recombinant enzyme)
-
Epoxide hydrolase (optional)
-
Boric acid buffer (pH 9.0)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Hexane
-
Methanol
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Lipoxygenase Reaction:
-
Prepare a solution of linoleic acid in boric acid buffer.
-
Add soybean lipoxygenase to the solution and incubate with gentle stirring at room temperature. Oxygen can be supplied by bubbling air or pure oxygen through the reaction mixture.
-
Monitor the reaction progress by UV spectroscopy, observing the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.
-
After the reaction is complete (typically 30-60 minutes), reduce the hydroperoxides to more stable hydroxides by adding a molar excess of sodium borohydride and incubating for a further 30 minutes.
-
-
Peroxygenase/Epoxide Hydrolase Reaction:
-
To the reaction mixture containing the hydroxy-octadecadienoic acids (HODEs), add the peroxygenase enzyme.
-
If using, subsequently add the epoxide hydrolase.
-
Incubate the mixture at room temperature with gentle stirring. The reaction time will need to be optimized based on enzyme activity.
-
-
Extraction and Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., formic acid).
-
Extract the lipids with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a minimal amount of methanol/water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove unreacted fatty acids and other nonpolar compounds. Elute the trihydroxy fatty acids with methanol.
-
Further purify the 9,12,13-THOA using reversed-phase HPLC with a C18 column and a methanol/water/formic acid mobile phase gradient. Collect the fractions corresponding to the 9,12,13-THOA peak.
-
Experimental Workflow:
II. Analysis and Characterization by LC-MS/MS
The synthesized and purified 9,12,13-THOA should be rigorously characterized to confirm its identity and purity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Precursor Ion (m/z): 329.2 (for [M-H]⁻).
-
Product Ions (m/z): Characteristic fragment ions for 9,12,13-THOA should be determined by collision-induced dissociation (CID). Common fragments arise from cleavage of the carbon-carbon bonds between the hydroxyl groups.
| Parameter | Setting |
| LC Column | C18 Reversed-Phase |
| Mobile Phase | Water/Methanol with 0.1% Formic Acid |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 329.2 |
| Product Ions (m/z) | To be determined |
| Purity (Target) | >98% |
Data Presentation
The quantitative data from the synthesis and purification should be summarized for clarity.
Table 1: Summary of Synthesis and Purification Yields
| Step | Starting Material | Amount | Product | Amount | Yield (%) |
| Enzymatic Synthesis | Linoleic Acid | (e.g., 100 mg) | Crude Extract | (e.g., 80 mg) | ~80% (crude) |
| SPE Purification | Crude Extract | (e.g., 80 mg) | SPE Eluate | (e.g., 50 mg) | ~63% |
| HPLC Purification | SPE Eluate | (e.g., 50 mg) | Pure 9,12,13-THOA | (e.g., 20 mg) | ~40% |
| Overall Yield | Linoleic Acid | 100 mg | Pure 9,12,13-THOA | 20 mg | 20% |
Note: The yields presented are hypothetical and will vary depending on the specific experimental conditions and efficiency of each step.
Table 2: LC-MS/MS Characterization Data
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| 9,12,13-THOA Standard | (e.g., 8.5) | 329.2 | (e.g., 171.1, 211.1) |
Conclusion
The protocols and information provided herein offer a comprehensive guide for the synthesis, purification, and characterization of a this compound standard. The availability of such a standard is essential for advancing our understanding of the role of this and other trihydroxy fatty acids in health and disease, particularly in the context of inflammatory signaling and metabolic regulation. The hypothesized link to PPARα activation provides a compelling avenue for future research into the therapeutic potential of these endogenous lipid mediators.
References
- 1. Buy this compound | 29907-56-0 [smolecule.com]
- 2. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Assays Using 9,12,13-Trihydroxy-10-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is an oxidized fatty acid, belonging to the class of oxylipins, which has demonstrated notable antimicrobial properties.[1][2] Oxylipins are known to be involved in various biological signaling processes and can exhibit antifungal activity, making 9,12,13-THOA a compound of interest for the development of new antifungal agents. This document provides detailed application notes and experimental protocols for evaluating the antifungal efficacy of 9,12,13-THOA.
The primary mechanism of antifungal action for many fatty acids involves the disruption of the fungal cell membrane's integrity. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, as an oxylipin, 9,12,13-THOA may interfere with fungal signaling pathways, such as quorum sensing, which regulates virulence and development in many fungal species.
Data Presentation
The antifungal activity of this compound and its stereoisomers has been evaluated against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a stereoisomer, 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid (9,12,13-THOE).
| Fungal Species | MIC (µg/mL) |
| Aspergillus uncinatum | 32 |
| Macrophomina phaseolina | 32 |
| Penicillium funiculosum | 32 |
| Verticillium dahliae | 32 |
| Trichophyton mentagrophytes | 64 |
Data sourced from a study on the antifungal activity of mono-, di-, and trihydroxy fatty acids produced by Pseudomonas.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to the lipophilic nature of 9,12,13-THOA, a suitable solvent is required to ensure its proper dissolution for use in aqueous culture media.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a desired amount of 9,12,13-THOA powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: It is crucial to include a solvent control (DMSO at the same final concentration used in the assay) in all experiments to account for any potential effects of the solvent on fungal growth.
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and can be modified for filamentous fungi.
Materials:
-
9,12,13-THOA stock solution (from Protocol 1)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Solvent control (DMSO)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature and duration for the specific strain.
-
Prepare a fungal suspension in sterile saline or PBS. For yeasts, adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). For molds, harvest conidia and adjust the concentration to 0.4-5 x 10^4 CFU/mL.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or as appropriate for molds in the test wells.
-
-
Drug Dilution:
-
In a 96-well plate, perform serial twofold dilutions of the 9,12,13-THOA stock solution in RPMI-1640 medium. The final concentrations should typically range from 0.125 to 256 µg/mL.
-
Include wells for a positive control (a known antifungal drug), a negative/growth control (medium with inoculum only), and a solvent control (medium with inoculum and the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions, positive control, and solvent control. The final volume in each well should be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.
-
-
Reading the MIC:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of 9,12,13-THOA that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
The MIC can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of the compound that is lethal to the fungus.
Materials:
-
Results from the MIC assay (Protocol 2)
-
Sabouraud Dextrose Agar plates (or other suitable growth medium)
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh agar plate.
-
Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours, or until colonies are visible in the control spots.
-
The MFC is the lowest concentration of 9,12,13-THOA from which no fungal colonies grow on the agar plate.
Visualizations
Caption: Experimental workflow for antifungal susceptibility testing of 9,12,13-THOA.
References
The Untapped Potential of Pinellic Acid in Agriculture: A Look into a Novel Bioactive Compound
The experimental application of Pinellic acid in agriculture is a nascent field with limited direct research. Currently, there are no established, detailed application notes or protocols for its use on crops. However, its classification as an oxylipin—a class of fatty acid-derived signaling molecules crucial to plant defense and development—suggests a significant potential for agricultural innovation. This document synthesizes the current, albeit limited, knowledge of Pinellic acid and provides a theoretical framework for its future experimental application in agriculture, including hypothetical protocols and signaling pathways.
Understanding Pinellic Acid
Pinellic acid, chemically known as (9S,12S,13S)-9,12,13-trihydroxy-10(E)-octadecenoic acid, is a naturally occurring trihydroxy unsaturated fatty acid.[1][2] It has been identified in various plants, including the tubers of Pinellia ternata and in tomatoes.[3][4][5] Existing research has primarily focused on its pharmacological properties, where it has demonstrated anti-inflammatory effects and potential as an oral adjuvant for vaccines.[1]
Theoretical Framework for Agricultural Applications
Pinellic acid belongs to a class of molecules called oxylipins, which are well-known as key signaling molecules in plant responses to stress.[6][7][8][9] Oxylipins, such as the well-studied jasmonic acid, are integral to plant defense mechanisms against pathogens and insects, as well as responses to abiotic stresses like drought and wounding.[6][8][10] The synthesis of oxylipins is a common plant response to biotic and abiotic challenges.[11][12] Some trihydroxyoctadecenoic acids, the family to which Pinellic acid belongs, are known to be produced by plants in response to fungal infections and may possess antifungal properties.[5]
Based on this, the potential applications of Pinellic acid in agriculture could include:
-
Bio-fungicide: Extracts from plants containing related compounds have shown antifungal activity.[13][14]
-
Bio-insecticide: An extract of Pinellia ternata, which contains Pinellic acid among other compounds, has demonstrated insecticidal properties.[15]
-
Plant Defense Elicitor: As an oxylipin, Pinellic acid could act as a signaling molecule to induce a plant's own defense systems, a process known as systemic acquired resistance (SAR) or induced systemic resistance (ISR).[10]
-
Plant Growth Regulator: Some oxylipins are known to influence plant growth and development, such as root formation.[16]
Hypothetical Experimental Protocols
Given the lack of specific research, the following are generalized, hypothetical protocols for initial studies on the effects of Pinellic acid on plants. These are based on standard methods for evaluating new plant growth regulators or elicitors and would need to be optimized.
Protocol 1: Seed Germination Assay
Objective: To determine the effect of Pinellic acid on the seed germination of a model plant (e.g., Arabidopsis thaliana or a crop species like tomato or lettuce).
Materials:
-
Pinellic acid stock solution (e.g., 10 mM in a suitable solvent like DMSO, diluted to final concentrations).
-
Seeds of the chosen plant species.
-
Petri dishes with sterile filter paper or agar-based medium.
-
Growth chamber with controlled light and temperature.
Methodology:
-
Prepare a series of Pinellic acid dilutions (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM) in sterile water or germination medium. Include a solvent control if DMSO is used.
-
Surface-sterilize seeds according to standard procedures for the chosen species.
-
Place a consistent number of seeds (e.g., 50-100) in each petri dish containing filter paper moistened with the respective Pinellic acid solution or on the surface of the agar medium containing the different concentrations of Pinellic acid.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Record the number of germinated seeds daily for a period of 7-14 days. Germination is typically defined as the emergence of the radicle.
-
Calculate the germination percentage and mean germination time for each treatment.
Protocol 2: Plant Growth Promotion/Inhibition Assay
Objective: To assess the impact of Pinellic acid on the vegetative growth of young seedlings.
Materials:
-
Pinellic acid solutions of varying concentrations.
-
Pots with sterile soil mix or a hydroponic system.
-
Seedlings of a chosen plant species at a uniform growth stage (e.g., 2-3 true leaves).
-
Growth chamber or greenhouse.
Methodology:
-
Grow seedlings to a uniform size.
-
Apply Pinellic acid solutions as a soil drench or a foliar spray. For foliar application, include a surfactant to ensure even coverage. Use a control group treated with water (and surfactant if applicable).
-
Maintain the plants in a growth chamber or greenhouse with optimal conditions.
-
After a set period (e.g., 14-21 days), harvest the plants.
-
Measure various growth parameters:
-
Shoot and root fresh weight.
-
Shoot and root dry weight (after drying at 60-70°C until a constant weight is achieved).
-
Primary root length and the number of lateral roots.
-
Leaf area.
-
-
Statistically analyze the data to determine significant differences between treatments.
Protocol 3: Disease Resistance Assay
Objective: To evaluate if Pinellic acid can induce resistance against a common plant pathogen.
Materials:
-
Pinellic acid solutions.
-
Healthy, uniformly grown plants.
-
A suspension of a plant pathogen (e.g., a fungal spore suspension of Botrytis cinerea or a bacterial suspension of Pseudomonas syringae).
-
Growth chamber with controlled humidity and temperature suitable for disease development.
Methodology:
-
Treat plants with Pinellic acid solutions or a control solution as a foliar spray.
-
After a specific time to allow for the potential induction of defenses (e.g., 24-48 hours), inoculate the plants with the pathogen suspension. This can be done by spray inoculation or by applying a small droplet to individual leaves.
-
Place the inoculated plants in a high-humidity environment to facilitate infection.
-
Monitor the development of disease symptoms over several days (e.g., 3-7 days).
-
Quantify the disease severity by measuring lesion size, the percentage of leaf area affected, or by counting the number of lesions.
-
In more advanced studies, the expression of defense-related genes can be analyzed using techniques like RT-qPCR.
Quantitative Data Summary
As there is no direct experimental data on the application of Pinellic acid in agriculture, a quantitative data table cannot be provided at this time. Future research following protocols such as those outlined above would be necessary to generate this data.
Visualizing Potential Signaling Pathways
Pinellic acid, as an oxylipin, is likely involved in signaling pathways similar to other well-characterized oxylipins like jasmonic acid. These pathways are crucial for activating plant defense responses. The following diagram illustrates a generalized oxylipin signaling pathway that could be a starting point for understanding how Pinellic acid might function in a plant cell.
Caption: A generalized oxylipin signaling pathway in plants.
Experimental Workflow
The process of investigating a novel compound like Pinellic acid for agricultural applications would follow a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for evaluating a new plant biostimulant.
Conclusion and Future Directions
While the direct application of Pinellic acid in agriculture remains unchartered territory, its identity as an oxylipin provides a strong theoretical basis for its potential as a valuable tool in crop protection and enhancement. The current lack of data underscores a significant research gap and an opportunity for novel discoveries. Future research should focus on systematic in vitro and in vivo screening to determine its effects on various plant species and under different stress conditions. Elucidating its precise mode of action and its interaction with other plant hormone signaling pathways will be critical for harnessing its full potential for sustainable agriculture. The hypothetical protocols and pathways presented here serve as a foundational guide for researchers and scientists to begin exploring the promising agricultural applications of Pinellic acid.
References
- 1. Pinellic acid | C18H34O5 | CID 9858729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of the research progress on Pinellia ternata (Thunb.) Breit.: Botany, traditional uses, phytochemistry, pharmacology, toxicity and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Impact of phyto-oxylipins in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxylipins and plant abiotic stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Oxylipin Signaling in Plant Stress Responses | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of Plant Natural Immunity and the Role of Selected Oxylipins as Molecular Mediators in Plant Protection [mdpi.com]
- 11. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. New antifungal activity of penicillic acid against Phytophthora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Oxylipin Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing the Anti-inflammatory Effects of 9,12,13-Trihydroxy-10-octadecenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is an oxidized linoleic acid metabolite, an oxylipin, that has been identified in various natural sources.[1] Oxylipins are known to play crucial roles in cell signaling and inflammatory processes.[2] Therefore, evaluating the anti-inflammatory potential of 9,12,13-THOA is a critical step in understanding its biological function and therapeutic potential. These application notes provide a comprehensive suite of protocols for a tiered approach to characterizing its anti-inflammatory effects, progressing from initial in vitro screening to mechanistic studies and in vivo validation.
The protocols focus on using lipopolysaccharide (LPS)-stimulated macrophages as a primary in vitro model, as this is a well-established method for inducing a pro-inflammatory response.[3][4] Key inflammatory markers and signaling pathways, such as Nitric Oxide (NO), pro-inflammatory cytokines, and the NF-κB and MAPK pathways, are assessed.[3][5][6] For in vivo validation, standard models of acute inflammation are described.[7][8]
Overall Experimental Workflow
The proposed research plan follows a logical progression from broad screening to specific mechanistic and validation studies.
Caption: A tiered workflow for evaluating the anti-inflammatory properties of 9,12,13-THOA.
Section 1: Initial In Vitro Screening Protocols
This section details the primary screening assays to determine if 9,12,13-THOA has anti-inflammatory activity in a cell-based model and to establish a non-toxic working concentration.
Protocol 1.1: Cell Culture and Treatment
-
Cell Line: Use the murine macrophage cell line RAW264.7.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed RAW264.7 cells into 96-well plates at a density of 1 × 10^5 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Treatment:
-
Prepare stock solutions of 9,12,13-THOA in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in the culture medium.
-
Pre-treat the cells with the different concentrations of 9,12,13-THOA for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[3]
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
Protocol 1.2: Cell Viability Assay
This protocol is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity of the compound.
-
Assay: Use a Water Soluble Tetrazolium Salt (WST-1) or MTT assay.[3]
-
Procedure:
-
Following the treatment period (Protocol 1.1), remove the culture supernatant.
-
Add 10 µL of WST-1 reagent to each well containing 100 µL of fresh medium.
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
| Table 1: Sample Data for Cell Viability | | :--- | :--- | | Treatment Group | Cell Viability (%) ± SD | | Control (Medium only) | 100 ± 4.5 | | LPS (1 µg/mL) | 98.2 ± 5.1 | | LPS + 9,12,13-THOA (1 µM) | 99.1 ± 4.8 | | LPS + 9,12,13-THOA (10 µM) | 97.5 ± 5.3 | | LPS + 9,12,13-THOA (50 µM) | 95.8 ± 4.9 |
Protocol 1.3: Measurement of Nitric Oxide (NO) Production
NO is a key inflammatory mediator produced by activated macrophages.
-
Assay: Use the Griess reagent to measure nitrite (a stable product of NO) in the culture supernatant.[4]
-
Procedure:
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).[3]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-1-napthylethylenediamine dihydrochloride).[3]
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine nitrite concentration using a standard curve prepared with sodium nitrite.
| Table 2: Sample Data for Nitric Oxide Production | | :--- | :--- | | Treatment Group | Nitrite Concentration (µM) ± SD | | Control (Medium only) | 1.2 ± 0.3 | | LPS (1 µg/mL) | 25.6 ± 2.1 | | LPS + 9,12,13-THOA (10 µM) | 15.3 ± 1.5 | | LPS + Positive Control (e.g., L-NAME) | 5.4 ± 0.8 |
Protocol 1.4: Quantification of Pro-inflammatory Cytokines
Measuring cytokine levels provides direct evidence of an anti-inflammatory effect.
-
Assay: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][9]
-
Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding the collected cell culture supernatants to antibody-coated plates, followed by detection with a secondary antibody and substrate.
-
Alternative: For a broader analysis, multiplex bead-based assays (e.g., Luminex) can be used to measure multiple cytokines simultaneously from a small sample volume.[10][11]
| Table 3: Sample Data for TNF-α and IL-6 Production | | :--- | :--- | :--- | | Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | | Control (Medium only) | 25 ± 8 | 15 ± 5 | | LPS (1 µg/mL) | 3500 ± 210 | 1800 ± 150 | | LPS + 9,12,13-THOA (10 µM) | 1850 ± 160 | 950 ± 110 | | LPS + Positive Control (Dexamethasone) | 980 ± 95 | 450 ± 60 |
Section 2: Mechanistic In Vitro Protocols
If in vitro screening shows promising activity, these protocols help elucidate the underlying molecular mechanism.
Protocol 2.1: Gene Expression Analysis by RT-qPCR
This protocol measures the effect of 9,12,13-THOA on the mRNA expression of key inflammatory genes.
-
Cell Treatment: Treat RAW264.7 cells as described in Protocol 1.1, but for a shorter duration (e.g., 4-6 hours) optimal for gene expression analysis.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol reagent or column-based kits).[3]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., Nos2, Ptgs2 (COX-2), Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb (β-actin) or Gapdh) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 2.2: Analysis of Inflammatory Signaling Pathways
LPS-induced inflammation in macrophages is primarily mediated by the NF-κB and MAPK signaling pathways.[4][6] Western blotting is used to assess the activation of key proteins in these cascades.
-
Cell Lysis: Treat cells as described in Protocol 1.1, but for shorter times (e.g., 15, 30, 60 minutes) to capture peak protein phosphorylation. Lyse the cells to obtain total protein extracts. For NF-κB translocation, prepare separate cytoplasmic and nuclear extracts.[12]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins:
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify band intensity and normalize the phosphorylated protein levels to the corresponding total protein levels.
Signaling Pathway Diagrams
Caption: The LPS-induced canonical NF-κB signaling pathway and a potential point of inhibition.
Caption: The LPS-induced MAPK signaling cascade, a key driver of inflammatory responses.
Section 3: In Vivo Validation Protocols
These protocols are designed to confirm the anti-inflammatory effects of 9,12,13-THOA in a living organism. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
This is a standard model for evaluating acute inflammation.[13][14]
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide animals into groups: Vehicle Control, Carrageenan Control, 9,12,13-THOA (multiple doses), and Positive Control (e.g., Indomethacin).
-
Administration: Administer 9,12,13-THOA or vehicle intraperitoneally or orally 1 hour before the carrageenan injection.
-
Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.
| Table 4: Sample Data for Carrageenan-Induced Paw Edema (at 3 hours) | | :--- | :--- | :--- | | Treatment Group | Paw Volume Increase (mL) ± SD | Inhibition of Edema (%) | | Vehicle Control | 0.05 ± 0.01 | - | | Carrageenan Control | 0.85 ± 0.09 | 0 | | 9,12,13-THOA (10 mg/kg) | 0.51 ± 0.07 | 40.0 | | Positive Control (Indomethacin, 10 mg/kg) | 0.38 ± 0.05 | 55.3 |
Protocol 3.2: Acetic Acid-Induced Vascular Permeability
This model assesses the ability of a compound to reduce inflammation-induced leakage of plasma into the extravascular space.[13]
-
Animals: Use Swiss albino mice.
-
Grouping and Administration: Group and administer the test compound as in Protocol 3.1.
-
Induction: One hour after treatment, intraperitoneally inject 0.25 mL of 0.6% acetic acid solution.[13]
-
Dye Injection: Immediately after the acetic acid injection, administer Evans blue dye (10 mg/kg) intravenously via the tail vein.
-
Peritoneal Lavage: After 30 minutes, euthanize the animals and collect the peritoneal fluid by washing the cavity with saline.
-
Quantification: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 590 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.[13]
-
Analysis: A decrease in absorbance in the treated groups compared to the control group indicates a reduction in vascular permeability.
References
- 1. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The lipopolysaccharide-induced pro-inflammatory response in RAW264.7 cells is attenuated by an unsaturated fatty acid-bovine serum albumin complex and enhanced by a saturated fatty acid-bovine serum albumin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Polyunsaturated Fatty Acids Influence LPS-Induced Inflammation of Fish Macrophages Through Differential Modulation of Pathogen Recognition and p38 MAPK/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 9. Cytokine analysis - ELISA / CBA [sanquin.org]
- 10. criver.com [criver.com]
- 11. biocompare.com [biocompare.com]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Separation of Trihydroxy Octadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxy octadecenoic acids (TriHOMEs) are a class of oxidized lipids derived from linoleic acid. These molecules play significant roles in various physiological and pathological processes, including inflammation and the maintenance of the skin barrier. The specific biological activity of TriHOMEs is often dependent on their isomeric form, arising from the different positions and stereochemistry of the three hydroxyl groups on the octadecenoic acid backbone. Consequently, the accurate separation, identification, and quantification of individual TriHOME isomers are crucial for understanding their biological functions and for the development of potential therapeutics.
This document provides detailed application notes and protocols for the separation of trihydroxy octadecenoic acid isomers using three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).
Data Presentation
The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of TriHOME isomers[1]. This data is essential for comparing the capabilities of the technique in terms of sensitivity, accuracy, and precision.
| Parameter | Quantitative Value |
| Accuracy | 98 - 120%[1] |
| Precision (CV) | ≤ 6.1%[1] |
| Limit of Detection (LOD) | 90 - 98 fg on column[1] |
| Linearity (R²) | 0.998[1] |
High-Performance Liquid Chromatography (HPLC) for TriHOME Isomer Separation
Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective and widely used technique for the separation and quantification of TriHOME isomers. Chiral stationary phases can be employed to resolve enantiomers, providing a comprehensive isomeric profile.
Experimental Protocol: Chiral LC-MS/MS for TriHOME Isomer Separation[1][2]
1. Sample Preparation (from Biological Matrix, e.g., Bronchoalveolar Lavage Fluid - BALF)
-
Internal Standard Spiking: Add a solution of deuterated internal standards (e.g., d4-9,10,13-TriHOME) to the biological sample.
-
Protein Precipitation and Extraction: Add four volumes of ice-cold methanol, vortex, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid).
2. Chromatographic Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A chiral stationary phase column, for example, a cellulose-based chiral column (e.g., Chiralpak AD-RH).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 20% B
-
18-25 min: Column re-equilibration at 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each TriHOME isomer and the internal standard. For example, for 9,10,13-TriHOME isomers, the transition m/z 329.2 > 171.1 can be used, and for 9,12,13-TriHOME isomers, m/z 329.2 > 211.1[1].
Caption: Workflow for the separation of TriHOME isomers by SFC.
Conclusion
The choice of analytical technique for the separation of trihydroxy octadecenoic acid isomers depends on the specific research goals, available instrumentation, and the complexity of the sample matrix. LC-MS/MS offers a robust and sensitive platform for both quantification and chiral separation. GC-MS, with the necessary derivatization step, provides excellent chromatographic resolution and detailed structural information from mass spectra. SFC emerges as a high-throughput and environmentally friendly alternative with unique selectivity for lipid isomers. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers to successfully implement these techniques for the challenging analysis of TriHOME isomers.
References
In Vitro Bioassays for 9,12,13-Trihydroxy-10-octadecenoic Acid Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) is a trihydroxy-oxylipin derived from the oxygenation of linoleic acid. Oxylipins are increasingly recognized for their diverse biological activities, playing roles in inflammation, immune response, and cell signaling. This document provides detailed application notes and experimental protocols for the in vitro evaluation of the biological activity of 9,12,13-THOA. The assays described herein are foundational for characterizing its potential as a therapeutic agent. While specific quantitative data for 9,12,13-THOA is limited in publicly available literature, this guide offers protocols for key bioassays where its activity can be assessed, including anti-inflammatory, peroxisome proliferator-activated receptor (PPAR) modulation, and cytotoxic effects.
Potential Biological Activities and Relevant Bioassays
Based on the activities of structurally related oxylipins, 9,12,13-THOA is hypothesized to exhibit several biological effects. The following sections detail the in vitro bioassays to investigate these potential activities.
Anti-Inflammatory Activity
The anti-inflammatory potential of 9,12,13-THOA can be assessed by its ability to inhibit key enzymes and cellular processes involved in the inflammatory cascade.
Lipoxygenase (LOX) Inhibition Assay
Application Note: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid mediators, such as leukotrienes, which are potent pro-inflammatory molecules. Inhibition of LOX activity is a key target for anti-inflammatory drugs. This assay determines the ability of 9,12,13-THOA to inhibit the activity of lipoxygenase, typically soybean 15-lipoxygenase, which is a common model.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0.
-
Substrate Solution: Prepare a 250 µM linoleic acid solution in the assay buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.
-
Enzyme Solution: Dissolve soybean lipoxygenase in the assay buffer to a concentration of approximately 10,000 U/mL. This stock should be kept on ice. Dilute to a working concentration of 400 U/mL just before use.
-
Test Compound (9,12,13-THOA) Stock Solution: Dissolve 9,12,13-THOA in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution. Prepare a series of dilutions to determine the IC50 value.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilution (or solvent control) to the respective wells.
-
Add 10 µL of the diluted enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the linoleic acid substrate solution to all wells.
-
Immediately measure the absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of 9,12,13-THOA compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Neutrophil Elastase Inhibition Assay
Application Note: Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation. It contributes to tissue damage by degrading extracellular matrix proteins. Inhibitors of HNE are of significant interest for treating inflammatory diseases. This fluorometric assay screens for the inhibitory activity of 9,12,13-THOA against neutrophil elastase.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Provided in commercial kits, typically a Tris or HEPES-based buffer.
-
Substrate: A specific fluorogenic substrate for neutrophil elastase (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or a similar peptide conjugated to a fluorophore).
-
Enzyme: Purified human neutrophil elastase.
-
Inhibitor Control: A known neutrophil elastase inhibitor (e.g., Sivelestat or SPCK).
-
Test Compound (9,12,13-THOA) Stock Solution: Prepare a stock solution of 9,12,13-THOA in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well black plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilutions to the sample wells.
-
Add 25 µL of the inhibitor control to the positive control wells.
-
Add 25 µL of assay buffer to the enzyme control wells.
-
Add 50 µL of the diluted neutrophil elastase solution to all wells except the blank.
-
Mix and incubate the plate for 5 minutes at 37°C.
-
Prepare a reaction mix containing the fluorogenic substrate according to the kit instructions.
-
Add 25 µL of the reaction mix to all wells.
-
Measure the fluorescence (e.g., Ex/Em = 485/525 nm or 400/505 nm, depending on the substrate) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the fluorescence readings.
-
Calculate the percent inhibition for each concentration of 9,12,13-THOA.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Macrophage-Based Anti-inflammatory Assays
Application Note: Macrophages are key players in the inflammatory response. Upon activation by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). This assay evaluates the ability of 9,12,13-THOA to suppress the production of these inflammatory mediators in a cellular context.
Experimental Protocol:
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 9,12,13-THOA (dissolved in DMSO and diluted in culture medium) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.
-
-
Nitric Oxide (NO) Production Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each concentration of 9,12,13-THOA.
-
Determine the IC50 values.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay
Application Note: PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Natural and synthetic ligands can activate PPARγ, leading to the transcription of target genes. This reporter gene assay determines if 9,12,13-THOA can act as a ligand and activate PPARγ.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293T or CV-1) that is suitable for transfection.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Assay Procedure:
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of 9,12,13-THOA. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luciferase assay kit and a luminometer.
-
If co-transfected with a β-galactosidase plasmid, measure its activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity or total protein concentration.
-
Express the results as fold activation relative to the vehicle control.
-
Plot the fold activation against the logarithm of the compound concentration to determine the EC50 value.
-
G Protein-Coupled Receptor 132 (GPR132) Activation Assay
Application Note: GPR132 (also known as G2A) is a receptor for various fatty acid metabolites, including hydroxyoctadecadienoic acids (HODEs). Activation of GPR132 can lead to various cellular responses, including calcium mobilization. This assay assesses whether 9,12,13-THOA can activate GPR132.
Experimental Protocol:
-
Cell Line:
-
Use a cell line (e.g., HEK293) stably or transiently expressing human GPR132. A parental cell line not expressing the receptor should be used as a negative control.
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader or a fluorometric imaging system.
-
Add different concentrations of 9,12,13-THOA to the cells.
-
Monitor the change in fluorescence over time, which indicates changes in intracellular calcium concentration.
-
A known GPR132 agonist can be used as a positive control.
-
-
Data Analysis:
-
Calculate the increase in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).
-
Plot the response against the logarithm of the compound concentration to determine the EC50 value.
-
Anticancer Activity
The potential of 9,12,13-THOA to inhibit the growth of cancer cells can be evaluated using a cell viability assay.
MTT Cell Proliferation Assay
Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, HepG2 for liver cancer) in their recommended culture media.
-
-
Assay Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 9,12,13-THOA for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Data Presentation
| Bioassay | Target | Cell Line / System | Related Compound | Reported Activity (IC50/EC50) |
| Anti-Inflammatory | ||||
| Lipoxygenase Inhibition | Soybean 15-Lipoxygenase | Enzyme Assay | (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid | Inhibitory activity at 10 µg/ml[1] |
| Neutrophil Elastase Inhibition | Human Neutrophil Elastase | Enzyme Assay | Quercetin | IC50 = 46.42 µM[2] |
| Nitric Oxide Production | iNOS | RAW 264.7 Macrophages | (E)-9-octadecenoic acid ethyl ester | Significant inhibition[3] |
| Cytokine (TNF-α) Release | Macrophage Activation | RAW 264.7 Macrophages | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid | Significant reduction[4] |
| Receptor Activation | ||||
| PPARγ Activation | Peroxisome Proliferator-Activated Receptor γ | Reporter Gene Assay | Truxillic acid derivative | EC50 = 10 µM[5] |
| Anticancer | ||||
| Cell Proliferation (MTT) | Cancer Cell Viability | HeLa, MCF-7, HepG2 | Calystegia silvatica stem extract (contains related fatty acids) | IC50 = 114 µg/mL (HeLa)[6] |
Note: The data presented for related compounds is for reference and contextual purposes. The specific activity of 9,12,13-THOA in these assays needs to be experimentally determined.
Visualizations
Caption: Workflow for assessing the anti-inflammatory activity of 9,12,13-THOA.
Caption: Signaling pathways potentially activated by 9,12,13-THOA.
Caption: Workflow for determining the anticancer activity of 9,12,13-THOA using the MTT assay.
References
- 1. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Application Notes for 9,12,13-Trihydroxy-10-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers for 9,12,13-Trihydroxy-10-octadecenoic acid, also known as Pinellic acid, and its isomers. It includes detailed application notes and experimental protocols for its use in research, focusing on its anti-inflammatory and antifungal properties, as well as its role in plant biology.
Commercial Availability
This compound and its various isomers are available from several commercial suppliers, primarily for research purposes. The table below summarizes key information from some of these suppliers. It is important to note that the specific isomer, purity, and formulation may vary between suppliers, and it is recommended to consult the supplier's technical datasheets for the most accurate and up-to-date information.
| Supplier | Product Name | Catalog No. | CAS No. | Purity | Formulation |
| Smolecule | This compound | S619474 | 29907-56-0 | Not Specified | Not Specified |
| Larodan | 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid | 14-1872 | 97134-11-7 | >98% | In solution[1] |
| MedChemExpress | This compound | HY-169745 | 29907-56-0 | Not Specified | Not Specified[2] |
| Cayman Chemical | 9(S),12(S),13(S)-TriHODE | Not Specified | 95341-44-9 | ≥95% | A solution in ethanol |
| cogershop.com | 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid | Not Specified | 97134-11-7 | >98% | Solid |
Application Notes
This compound is a bioactive lipid derived from the enzymatic oxidation of linoleic acid.[3] It has garnered interest in various research fields due to its potential biological activities.
1. Anti-inflammatory Activity:
This trihydroxy fatty acid has been noted for its anti-inflammatory properties.[4] It is believed to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.[5] Research suggests that it may influence cellular signaling pathways related to inflammation through its metabolites.[3] Its mechanism of action may involve the inhibition of enzymes such as cyclooxygenase (COX), which are key to the inflammatory cascade.
2. Antimicrobial and Antifungal Activity:
This compound has been identified as an antimicrobial agent.[2] Studies have shown its potential as a natural antifungal agent, suggesting its application in enhancing crop resilience against pathogens.[3] The evaluation of its antimicrobial activities supports its involvement in plant defense mechanisms against various pathogens.[6]
3. Plant Biology and Agriculture:
In plants, this compound is involved in stress responses and developmental regulation.[3] Its role as a natural plant growth regulator makes it a candidate for agricultural applications to improve crop health and yield.[3] It is synthesized in plants through the sequential oxidation of linoleic acid catalyzed by lipoxygenase, peroxygenase, and epoxide hydrolase.[7]
Experimental Protocols
1. Enzymatic Synthesis of this compound from Linoleic Acid
This protocol describes a general method for the enzymatic synthesis, which can be adapted based on specific laboratory conditions and enzyme sources.
Materials:
-
Linoleic acid
-
Lipoxygenase (e.g., from soybean)
-
Peroxygenase (can be from plant sources like tomato)[7]
-
Epoxide hydrolase[7]
-
Phosphate buffer (pH 6.5-7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for chromatography
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Enzymatic Reaction: Dissolve linoleic acid in a suitable buffer containing lipoxygenase to initiate the formation of hydroperoxy intermediates.[3]
-
Introduce peroxygenase to the reaction mixture to further oxidize the hydroperoxides.[3]
-
Finally, add epoxide hydrolase to convert the epoxy intermediates into the desired trihydroxy fatty acid.[7]
-
The reaction is typically carried out at room temperature with gentle stirring. The reaction time can vary from a few hours to overnight, depending on the enzyme activity and substrate concentration.
-
Extraction: Acidify the reaction mixture to a pH of around 3-4 and extract the product using an organic solvent like ethyl acetate.
-
Purification: Concentrate the organic extract and purify the this compound using silica gel column chromatography.
-
Analysis and Final Purification: Further purify the compound using HPLC and confirm its identity and purity using techniques like mass spectrometry and NMR.
2. In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol provides a framework for assessing the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). A similar protocol has been used for related compounds.[5]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO or ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (solvent only).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (no LPS stimulation).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by comparing the treated groups to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The enzymatic synthesis of this compound from linoleic acid involves a multi-step enzymatic cascade.
References
- 1. larodan.com [larodan.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy this compound | 29907-56-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the Antimicrobial Activities of Plant Oxylipins Supports Their Involvement in Defense against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 9,12,13-Trihydroxy-10-octadecenoic Acid (9,12,13-THOA) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) by mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of 9,12,13-THOA.
Issue 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 9,12,13-THOA, as a carboxylic acid, is typically analyzed in negative ion mode. Ensure your mass spectrometer is set to the correct polarity. Consider derivatization of the carboxylic acid group to enhance ionization in positive ion mode, which can significantly improve sensitivity. |
| Suboptimal Mass Spectrometry Parameters | Verify the precursor and product ion m/z values. For 9,12,13-THOA, the transition m/z 329.1 → 211.0 is commonly used.[1] Optimize the collision energy; a starting point of 25 eV has been reported to be effective.[1] Ensure the cone voltage is optimized, with a reported value of 37 V being a good starting point. |
| Sample Degradation | 9,12,13-THOA is a polyunsaturated fatty acid derivative and can be prone to oxidation.[2] Minimize sample exposure to air and light. Use antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation. Store samples at -80°C. |
| Inefficient Extraction | Ensure your solid-phase extraction (SPE) protocol is optimized for oxylipins. Oasis HLB and Strata-X are commonly used sorbents with good recoveries for a range of oxylipins.[1][3] |
| Ion Suppression from Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of 9,12,13-THOA. Improve chromatographic separation to resolve the analyte from interfering matrix components. Enhance sample cleanup by optimizing the SPE wash steps. |
| Incorrect Mobile Phase Composition | The use of high-purity solvents and additives is crucial. Mobile phases consisting of 0.1% acetic acid or formic acid in water and acetonitrile/methanol are commonly used for reversed-phase separation of oxylipins.[3] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column Stationary Phase | The hydroxyl groups on 9,12,13-THOA can interact with residual silanols on silica-based C18 columns, leading to peak tailing. The addition of a small amount of a weak acid, like formic or acetic acid, to the mobile phase can help to minimize these interactions. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash series. If performance does not improve, consider replacing the column. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing protocol. Inject a blank solvent run after a high-concentration sample to check for carryover. |
| Contamination of the Ion Source | Clean the ion source components according to the manufacturer's recommendations. |
| Artificial Oxidation | Autoxidation of polyunsaturated fatty acids during sample preparation can generate interfering species.[2] Work quickly, on ice, and under an inert atmosphere (e.g., nitrogen or argon) when possible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for detecting 9,12,13-THOA?
A1: For tandem mass spectrometry, 9,12,13-THOA is typically analyzed in negative ionization mode. The recommended multiple reaction monitoring (MRM) transition is from the precursor ion [M-H]⁻ at m/z 329.1 to the product ion at m/z 211.0.[1] A collision energy of approximately 25 eV and a cone voltage of 37 V have been shown to be effective.[1]
Q2: How can I improve the sensitivity of my assay for 9,12,13-THOA?
A2: To enhance sensitivity, consider chemical derivatization of the carboxylic acid functional group. This allows for analysis in the positive ion mode, which can lead to a significant increase in signal intensity. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be used for this purpose.[4] Additionally, optimizing sample preparation to minimize matrix effects and prevent analyte degradation is crucial.
Q3: What is the best way to extract 9,12,13-THOA from biological samples like plasma?
A3: Solid-phase extraction (SPE) is a widely used and effective method for extracting oxylipins, including 9,12,13-THOA, from plasma. Polymeric reversed-phase sorbents like Oasis HLB are often recommended due to their good recovery for a broad range of oxylipins.[1][3]
Q4: How can I prevent the artificial formation of 9,12,13-THOA during sample preparation?
A4: The precursor of 9,12,13-THOA, linoleic acid, is abundant in many biological samples and can be easily oxidized non-enzymatically. To minimize artificial formation, it is critical to handle samples on ice, minimize exposure to oxygen, and add antioxidants like BHT to extraction solvents. Working under an inert atmosphere (nitrogen or argon) can also be beneficial.
Q5: I am observing unexpected adducts in my mass spectrum. What are they and how can I minimize them?
A5: In electrospray ionization (ESI), it is common to observe adducts, which are ions formed by the association of the analyte with other molecules or ions in the sample or mobile phase. For acidic molecules like 9,12,13-THOA analyzed in negative ion mode, you might see adducts with formate or acetate if these are present in your mobile phase. In positive ion mode (after derivatization), sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common. To minimize adduct formation, use high-purity solvents and fresh mobile phases. If adducts are problematic, you can sometimes promote the formation of a single, desired ion (like the protonated or deprotonated molecule) by adjusting the mobile phase additives.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 9,12,13-THOA from Plasma
This protocol is adapted from a general method for oxylipin extraction from plasma.[1][3]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
5% Methanol in water
-
Internal standard (e.g., a deuterated analog of a similar oxylipin)
-
Plasma sample
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma with the internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 9,12,13-THOA and other oxylipins with 1.2 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Reversed-Phase UHPLC-MS/MS Analysis
This protocol is based on a published method for the separation of trihydroxyoctadecenoic acids.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: 5% methanol in acetonitrile
-
Elution: Isocratic elution with 30% mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: m/z 329.1 → 211.0
-
Collision Energy: 25 eV
-
Cone Voltage: 37 V
Quantitative Data Summary
Table 1: Comparison of Analytical Strategies for Oxylipin Analysis
| Analytical Strategy | Analyte Class | Reported Advantage/Disadvantage | Reference |
| No Derivatization (ESI-) | Hydroxy fatty acids | Standard method, but can have lower sensitivity for some analytes. | [4] |
| AMPP Derivatization (ESI+) | Hydroxy fatty acids | Can improve sensitivity for some analytes, but may reduce precision and be susceptible to matrix effects. | [4] |
| PFB Derivatization (ecAPCI) | Hydroxy fatty acids | Can lead to poor limits of detection for some analytes. | [4] |
| SPE with Strata X-AW | Eicosanoids | Reported recoveries of 93-107% in human urine. | [1] |
| SPE with Oasis HLB | Eicosanoids | Reported recoveries of 59-71% in human urine. | [1] |
| SPE with C18 Sep-Pak | Eicosanoids | Reported recoveries of 59-71% in human urine. | [1] |
Visualizations
Caption: Experimental workflow for the analysis of 9,12,13-THOA.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 9,12,13-Trihydroxy-10-octadecenoic acid (THOA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9,12,13-Trihydroxy-10-octadecenoic acid (THOA), a bioactive oxidized lipid derived from linoleic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THOA) and why is its purification challenging?
A1: this compound (THOA), also known as pinellic acid, is a trihydroxy fatty acid derived from the enzymatic or non-enzymatic oxidation of linoleic acid. Its purification is challenging due to the presence of multiple constitutional and stereoisomers with very similar physicochemical properties, making their separation difficult. Furthermore, THOA is susceptible to degradation through oxidation and isomerization during extraction and purification.
Q2: What are the common methods for synthesizing and purifying THOA?
A2: THOA can be synthesized enzymatically using lipoxygenase and peroxygenase to oxidize linoleic acid in a controlled environment[1]. Chemical synthesis is less common[1]. Purification typically involves a combination of chromatographic techniques, including open column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), often in reversed-phase or chiral modes.
Q3: How can I prevent the degradation of THOA during purification?
A3: To minimize degradation, it is crucial to work at low temperatures, under an inert atmosphere (e.g., nitrogen or argon), and to use antioxidants. Avoid prolonged exposure to light and acidic or basic conditions that could promote isomerization or other chemical modifications.
Q4: What is the importance of using chiral chromatography for THOA purification?
A4: THOA has multiple chiral centers, meaning it can exist as numerous stereoisomers. These isomers may have different biological activities. Chiral chromatography is essential for separating these stereoisomers to study the specific effects of each one.
Q5: What are the expected storage conditions for purified THOA?
A5: Purified THOA should be stored at low temperatures, typically in a freezer, and under an inert atmosphere to prevent degradation. It is often supplied and stored in a solution[2].
Troubleshooting Guide
This guide addresses common issues encountered during the purification of THOA, particularly when using HPLC-based methods.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield After Purification | Degradation: THOA is sensitive to oxidation and pH changes. | - Perform all steps at reduced temperatures.- Use an inert atmosphere (nitrogen or argon).- Add antioxidants to solvents.- Avoid strong acids or bases. |
| Poor Recovery from Solid-Phase Extraction (SPE): Incorrect solvent choice or elution conditions. | - Ensure the SPE sorbent is appropriate for fatty acid extraction (e.g., C18).- Optimize the pH of the sample before loading.- Use a wash solvent that is strong enough to remove impurities but not elute THOA.- Elute with a solvent of sufficient strength to fully recover the analyte; consider increasing the elution volume or performing a second elution. | |
| Multiple Peaks in HPLC Chromatogram | Isomerization: Formation of structural or positional isomers during sample preparation or analysis. | - Minimize exposure to heat, light, and harsh pH conditions.- Use fresh, high-purity solvents.- Consider derivatization to stabilize the molecule. |
| Incomplete Separation of Isomers: The chromatographic method lacks the necessary resolution. | - Employ a chiral column for separating stereoisomers.- Optimize the mobile phase composition and gradient.- Reduce the flow rate to improve resolution.- Adjust the column temperature. | |
| Peak Splitting in HPLC | Uneven Column Packing: Voids or channels in the stationary phase. | - Replace or repack the column[3]. |
| High Sample Concentration: Overloading the column. | - Dilute the sample to an appropriate concentration[3]. | |
| Unstable Mobile Phase Composition: Fluctuations in solvent mixing. | - Use high-quality solvents and ensure the HPLC's mixing system is functioning correctly[4]. | |
| Peak Tailing in HPLC | Strong Interaction with Stationary Phase: Secondary interactions between the hydroxyl groups of THOA and active sites on the column. | - Adjust the mobile phase pH to suppress ionization of the carboxylic acid group.- Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase to block active sites.- Use a column specifically designed for the analysis of fatty acids or polar compounds. |
| Column Overload: Injecting too much sample. | - Reduce the injection volume or sample concentration. |
Quantitative Data on THOA Purification
The yield and purity of THOA can vary significantly depending on the starting material and the purification method employed. The following table provides representative data.
| Purification Step | Starting Material | Method | Recovery/Yield | Purity | Reference |
| Solid-Phase Extraction | Biological Sample | C18 Cartridge | ~83% | Not specified | [1] |
| Commercial Product | Synthetic | Not specified | Not applicable | >98% | [2] |
Note on Purification Metrics:
-
Specific Activity: For enzymatically synthesized THOA, specific activity (units of product per mg of protein) can be used to track purification. An increase in specific activity at each step indicates successful purification[5][6].
-
Fold Purification: This is the ratio of the specific activity at a given step to the specific activity of the initial crude extract. It quantifies the degree of purification achieved[5].
-
Percent Yield: This represents the amount of THOA recovered at each step relative to the initial amount[5].
A hypothetical purification table for enzymatically synthesized THOA might look like this:
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Fold Purification | Yield (%) |
| Crude Lysate | 500 | 10,000 | 20 | 1 | 100 |
| Ammonium Sulfate Precipitation | 150 | 8,500 | 56.7 | 2.8 | 85 |
| Anion Exchange Chromatography | 30 | 6,000 | 200 | 10 | 60 |
| Reversed-Phase HPLC | 5 | 4,500 | 900 | 45 | 45 |
Experimental Protocols
Protocol 1: Extraction of THOA from Biological Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation: Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent, such as methanol, to precipitate proteins. Centrifuge to pellet the precipitate.
-
pH Adjustment: Adjust the pH of the supernatant to ~5.6 to ensure the carboxylic acid group of THOA is protonated[1].
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of water (or a buffer at the same pH as the sample)[1].
-
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent, such as 10% methanol in water, to remove polar impurities[1].
-
Elution: Elute the THOA from the cartridge with a stronger solvent, such as pure methanol or hexane[1].
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in the mobile phase for HPLC analysis.
Protocol 2: Purification of THOA using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a general protocol and should be optimized based on the specific isomers of interest and the available instrumentation.
-
Column: Use a C18 reversed-phase column suitable for the separation of fatty acids.
-
Mobile Phase: A common mobile phase for separating oxidized fatty acids is a gradient of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid to control pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Start with a lower concentration of the organic solvent and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the conjugated double bond system of related compounds absorbs (around 234 nm), or more specifically with a mass spectrometer (LC-MS) for identification and quantification.
-
Fraction Collection: Collect the fractions corresponding to the THOA peaks of interest.
-
Purity Assessment: Analyze the collected fractions by LC-MS or other appropriate analytical techniques to confirm the purity and identity of the THOA isomers.
Visualizations
Experimental Workflow for THOA Purification
Caption: A general experimental workflow for the extraction and purification of this compound (THOA).
Signaling Pathway: THOA as a Potential PPARγ Ligand
9- and 13-hydroxyoctadecadienoic acids (HODEs), which are structurally related to THOA, are known endogenous ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism[7]. This diagram illustrates the potential signaling pathway.
Caption: A simplified signaling pathway showing the activation of PPARγ by oxidized lipids like THOA.
References
- 1. Buy this compound | 29907-56-0 [smolecule.com]
- 2. larodan.com [larodan.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. youtube.com [youtube.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Redox Biology of Peroxisome Proliferator-Activated Receptor-γ in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxylipin Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of oxylipins from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to prevent analyte degradation during sample collection and storage?
A1: Preventing the enzymatic and non-enzymatic formation or degradation of oxylipins from the very first step is crucial.[1][2] Immediately after harvesting, plant material should be flash-frozen in liquid nitrogen to quench all enzymatic activity.[3] For tissues with high phospholipase activity, such as Arabidopsis leaves, immediate immersion and heating in hot isopropanol (75°C) is recommended to inactivate these enzymes.[4] Samples should be stored at -80°C until extraction.[3] The addition of antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) during homogenization is also a common practice to prevent autoxidation.[1]
Q2: How do I choose the right solvent system for my plant material?
A2: The choice of solvent depends on the polarity of the target oxylipins and the plant matrix. A common starting point is a biphasic extraction using a chloroform:methanol or hexane:isopropanol system.[5][6] For a broad range of oxylipins, a mixture of methanol and water is often effective.[7] For instance, 80% methanol has been shown to be a good general-purpose extraction solvent for many plant compounds.[7] The optimal solvent system should be determined empirically for each plant species and tissue type.
Q3: What is the purpose of Solid-Phase Extraction (SPE) in oxylipin analysis?
A3: Solid-Phase Extraction (SPE) is a critical purification step that removes interfering compounds from the crude extract, thereby concentrating the oxylipins of interest.[8][9] This cleanup is essential for sensitive downstream analysis by techniques like LC-MS/MS, as matrix components can suppress the ionization of target analytes.[10] Common SPE sorbents for oxylipin purification include C18 and Oasis HLB.[1][11]
Q4: My oxylipin recovery is low. What are the potential causes and solutions?
A4: Low recovery can stem from several factors:
-
Incomplete Cell Lysis: Ensure thorough homogenization of the plant tissue, often by grinding to a fine powder under liquid nitrogen.[12]
-
Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal for your target oxylipins. Consider testing a range of solvents.
-
Analyte Degradation: Oxylipins are unstable and can degrade due to oxidation, pH instability, or enzymatic activity.[9] Ensure the use of antioxidants, maintain cold conditions throughout the extraction process, and work quickly.[1]
-
Poor SPE Performance: The SPE column might be overloaded, or the washing and elution steps may be suboptimal. It is crucial to optimize the SPE protocol, including the choice of sorbent and solvent volumes.[8]
-
Adsorption to Surfaces: Oxylipins can adsorb to glass and plastic surfaces. Using silanized glassware and polypropylene tubes can help minimize this issue.[13]
Q5: I am seeing many interfering peaks in my chromatogram. How can I improve the purity of my sample?
A5: Interfering peaks are often due to the co-extraction of other lipids and pigments. To improve sample purity:
-
Optimize the Extraction: A liquid-liquid extraction can help partition oxylipins away from more nonpolar lipids.[1]
-
Refine the SPE Protocol: Use a more selective SPE sorbent or add more rigorous washing steps to remove interfering substances. Anion-exchange SPE phases can be used to specifically bind the carboxylic acid moiety of oxylipins.[9]
-
Consider a Derivatization Step: While adding complexity, derivatization can improve chromatographic separation and detection for GC-MS analysis.[14]
-
Employ Advanced Chromatographic Techniques: Using a column with a different selectivity or employing two-dimensional liquid chromatography can resolve co-eluting peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for Target Oxylipins | Inefficient extraction. | Ensure complete homogenization. Re-evaluate the solvent system for your specific plant matrix and target analytes.[7] |
| Analyte degradation during sample preparation.[2] | Work at low temperatures, use antioxidants (e.g., BHT, TPP), and minimize the time between extraction and analysis.[1] | |
| Matrix effects suppressing ionization in MS.[10] | Improve the SPE cleanup step.[9] Dilute the sample if suppression is still an issue. Use isotopically labeled internal standards to correct for matrix effects.[15] | |
| Poor Reproducibility Between Replicates | Inhomogeneous sample material. | Ensure the plant material is ground to a homogenous fine powder before taking aliquots for extraction. |
| Inconsistent sample handling. | Standardize all steps of the protocol, including timing, temperatures, and volumes. Lack of standardized procedures is a major source of variability.[2] | |
| Variable recovery during SPE. | Ensure SPE cartridges are not drying out during the process and that the flow rate is consistent. | |
| Isomeric Compounds are Not Separating | Insufficient chromatographic resolution. | Optimize the LC gradient, temperature, and flow rate.[16] Consider using a longer column or a column with a different stationary phase chemistry. Chiral chromatography may be necessary for stereoisomers.[14] |
| High Background Noise in Mass Spectra | Contamination from solvents, tubes, or reagents. | Use high-purity solvents and pre-cleaned labware. Run solvent blanks to identify sources of contamination. |
| Incomplete removal of matrix components. | Enhance the SPE wash steps or use a more selective SPE sorbent.[9] | |
| Unexpected Oxylipin Profiles | Non-enzymatic oxidation creating artifacts.[12] | Add antioxidants at the very beginning of the extraction process and handle samples under an inert atmosphere if possible.[6] |
| Stress response in the plant during harvesting. | Harvest plant material quickly and freeze immediately to minimize wounding-induced oxylipin formation.[4] |
Data Presentation: Quantitative Comparisons
Table 1: Comparison of Solvents for Oxylipin Extraction Efficiency
| Solvent System | Target Compounds | Plant Material | Relative Efficiency | Reference |
| 80% Methanol | Flavonoids, Phenolic Acids | Chaerophyllum bulbosum | High | [7] |
| 60% Ethanol | Various Secondary Metabolites | Various | Good Alternative | [7] |
| Chloroform:Methanol (2:1) | Polar and Non-polar lipids | General | High | [5] |
| Hexane:2-Propanol (3:2) | Total Oxylipins | Maize Seedlings | High | [12] |
Table 2: Common Solid-Phase Extraction (SPE) Sorbents for Oxylipin Purification
| SPE Sorbent | Mechanism | Commonly Used For | Example Cartridges | Reference |
| C18 | Reversed-Phase | General purpose oxylipin cleanup | Strata C18-E, Chromabond C18 | [1][11] |
| Oasis HLB | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Broad retention of polar and non-polar compounds | Oasis HLB | [1][11] |
| Strata-X | Reversed-Phase (Polymer-based) | High recovery for a wide range of analytes | Strata-X | [1][11] |
| Oasis MAX | Mixed-Mode (Reversed-Phase and Anion Exchange) | Selective retention of acidic compounds like oxylipins | Oasis MAX | [1][11] |
Experimental Protocols
Protocol: General Oxylipin Extraction from Plant Leaves
This protocol is a general guideline and may require optimization for specific plant species and target oxylipins.
1. Sample Preparation and Homogenization:
- Weigh approximately 100-200 mg of frozen plant leaf material.
- Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen.
- Grind the tissue to a fine, homogenous powder using a pestle.
- Transfer the frozen powder to a pre-weighed tube.
2. Extraction:
- Add 2.4 mL of cold chloroform:methanol (2:1, v/v) containing 0.002% BHT to the tube.[3][5]
- Add an appropriate amount of a deuterated internal standard mixture for quantification.
- Vortex vigorously for 1 minute.
- Add 600 µL of cold 0.9% KCl in 1 mM EDTA.[3][5]
- Vortex for 20 seconds and then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the phases.[3][5]
- Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new tube.[3]
3. Solid-Phase Extraction (SPE) Cleanup (using a C18 cartridge):
- Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
- Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 500 µL of 5% methanol in water with 0.1% acetic acid.
- Load the reconstituted sample onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of water followed by 3 mL of hexane to remove highly polar and non-polar impurities, respectively.
- Elute the oxylipins with 3 mL of methanol.
- Evaporate the eluate to dryness under nitrogen.
4. Final Preparation for LC-MS/MS Analysis:
- Reconstitute the final dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).
- Vortex and transfer to an autosampler vial for analysis.
Visualizations
Caption: General workflow for oxylipin extraction from plant material.
Caption: Troubleshooting decision tree for low oxylipin signal.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted metabolomics of the arachidonic acid cascade: current state and challenges of LC-MS analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
- 5. researchgate.net [researchgate.net]
- 6. Plant Oxylipins in Plant-Pathogen Interactions - Lifeasible [lifeasible.com]
- 7. scispace.com [scispace.com]
- 8. Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 15. Important recommendations from the scientific community for the analysis of oxylipins - UNH - Unité de Nutrition Humaine [eng-unh.clermont.hub.inrae.fr]
- 16. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Trihydroxy Fatty Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of trihydroxy fatty acids. The following guides and frequently asked questions (FAQs) provide targeted solutions to common peak shape problems.
Frequently Asked Questions (FAQs)
Q1: Why are my trihydroxy fatty acid peaks tailing?
Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in the analysis of polar analytes like trihydroxy fatty acids. The primary causes include:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the fatty acids, leading to tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the trihydroxy fatty acids and the stationary phase. If the pH is not optimized, it can lead to undesirable secondary interactions and peak tailing.
-
Column Contamination: A contaminated guard or analytical column can also result in peak tailing[1].
Solutions:
-
Mobile Phase Additives: Incorporate additives like ammonium formate or acetate (typically 5-10 mM) into the mobile phase to help mask residual silanol groups. A small amount of a weak acid, such as formic or acetic acid (typically 0.1%), can also suppress the ionization of silanol groups[1].
-
pH Adjustment: Ensure the mobile phase pH is appropriate for your analytes. For acidic compounds like fatty acids, maintaining a pH below the pKa can improve peak shape[2].
-
Use of Specialized Columns: Employing end-capped columns or columns with a polar-embedded phase can reduce secondary interactions with residual silanols.
Q2: What is causing my trihydroxy fatty acid peaks to show fronting?
Peak fronting, where the peak is broader in the first half, can be caused by:
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting[3].
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.
-
Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause peak fronting.
Solutions:
-
Reduce Sample Concentration: Lower the injection volume or dilute the sample to avoid overloading the column[3].
-
Optimize Sample Solvent: Ensure the sample is completely dissolved in a solvent that is compatible with or weaker than the initial mobile phase.
Q3: My trihydroxy fatty acid peaks are broad. What are the likely causes and solutions?
Broad peaks can significantly reduce resolution and sensitivity. Common causes include:
-
High Injection Volume or Concentration: Overloading the column with too much sample is a frequent cause of peak broadening[1].
-
Incompatible Injection Solvent: If the sample solvent is much stronger than the mobile phase, it can lead to broad, distorted peaks[1].
-
Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening[1].
-
Incorrect Flow Rate: A flow rate that is too high or too low can lead to broader peaks.
Solutions:
-
Optimize Injection: Reduce the injection volume or dilute the sample[1].
-
Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible[1].
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing and an appropriate detector cell.
-
Optimize Flow Rate: Determine the optimal flow rate for your column and separation.
Q4: I am observing split peaks for my trihydroxy fatty acid. What should I do?
Split peaks can arise from several issues:
-
Co-elution of Isomers: Trihydroxy fatty acids have numerous regio- and stereoisomers which may co-elute, appearing as a split peak.
-
Blocked Column Frit: A blockage in the inlet frit can disrupt the sample flow path, causing peak splitting[1].
-
Column Void: A void or channel in the column packing material can also lead to split peaks[1].
-
Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.
Solutions:
-
Method Optimization for Isomers: Adjust the mobile phase composition, gradient, or temperature to improve the resolution of isomers.
-
Column Maintenance: If a blocked frit is suspected, backflushing the column may help. If the problem persists, the frit or the entire column may need to be replaced[1].
-
Column Replacement: If a void has formed in the column, it will likely need to be replaced[1].
-
Sample Solvent Adjustment: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Troubleshooting Guides
Peak Tailing Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of trihydroxy fatty acids.
Peak Splitting Troubleshooting Workflow
Caption: A logical workflow for troubleshooting split peaks in the HPLC analysis of trihydroxy fatty acids.
Experimental Protocols
Protocol 1: Sample Preparation of Trihydroxyoctadecenoic Acids (TriHOMEs) from Biological Fluids (e.g., Bronchoalveolar Lavage Fluid - BALF)
This protocol is adapted from a validated workflow for the characterization of TriHOME isomers[4].
Materials:
-
Methanol (MS-grade)
-
Extraction buffer (citric acid/Na2HPO4, pH 5.6)
-
Evolute Express ABN Solid-Phase Extraction (SPE) cartridges
-
Water (MS-grade)
-
Internal standard (e.g., isotopically labeled TriHOME)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To 800 µL of the biological fluid (e.g., BALF), add 10 µL of the internal standard solution[4].
-
Dilution: Add 200 µL of extraction buffer to the sample[4].
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2.5 mL of methanol followed by 2.5 mL of water[4].
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge[4].
-
Washing: Wash the cartridge with 2 mL of 10% methanol to remove polar interferences[4].
-
Elution: Elute the TriHOMEs with 2.5 mL of methanol[4].
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for HPLC analysis.
Protocol 2: Reversed-Phase UHPLC-MS/MS Analysis of Trihydroxyoctadecenoic Acids (TriHOMEs)
This method is designed for the separation and quantification of TriHOME diastereomers[4].
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Acquity UPLC BEH C18 column (2.1 x 150 mm, 1.7 µm particle size)[4].
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% acetic acid in water[4] |
| Mobile Phase B | 5% methanol in acetonitrile[4] |
| Gradient | Isocratic elution with 30% mobile phase B for 12.5 minutes[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL |
| Total Run Time | 16.5 minutes (including column wash and re-equilibration)[4] |
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
Table 1: Summary of Recommended HPLC Conditions for Trihydroxy Fatty Acid Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm)[4] | Provides good retention and separation of fatty acids. |
| Mobile Phase A | 0.1% Acetic Acid in Water[4] | Acidifies the mobile phase to suppress ionization of the carboxylic acid group, improving peak shape. |
| Mobile Phase B | Acetonitrile with 5% Methanol[4] | Organic solvent for eluting the analytes. Methanol can improve solubility. |
| pH Control | Acidic (e.g., with 0.1% formic or acetic acid) | Crucial for preventing peak tailing by keeping the fatty acids in their protonated form. |
| Additives | 5-10 mM Ammonium Formate or Acetate | Can be used to mask residual silanol groups on the stationary phase, further improving peak shape[1]. |
| Column Temperature | 40°C[4] | Elevated temperature can improve peak shape and reduce viscosity. |
| Detector | Mass Spectrometer (MS) or UV (at low wavelengths, e.g., 205-210 nm) | MS provides high sensitivity and specificity. UV detection is also possible but may be less sensitive. |
References
Technical Support Center: Minimizing Isomerization of 9,12,13-Trihydroxy-10-octadecenoic Acid (9,12,13-THOA)
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the isomerization and degradation of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) during sample preparation. As a member of the trihydroxyoctadecenoic acid (TriHOME) family of oxylipins, 9,12,13-THOA is susceptible to structural changes induced by common laboratory procedures, which can impact analytical accuracy and interpretation of its biological role.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of 9,12,13-THOA.
Q1: My analytical results show low recovery of 9,12,13-THOA and several unexpected isomer peaks. What are the most likely causes?
A1: Low recovery and the appearance of unknown isomers are common indicators of sample degradation or isomerization. The primary factors include:
-
High Temperatures: Oxylipins are thermally unstable. Elevated temperatures during extraction, evaporation, or even storage can provide the energy needed for isomerization.[1][2] All sample preparation steps should ideally be conducted under cold conditions.[3]
-
Oxidation: As a polyunsaturated fatty acid (PUFA) derivative, 9,12,13-THOA is highly susceptible to autoxidation, which can lead to degradation or the formation of new products.[3][4] This is particularly critical during steps with high surface area exposure, such as the drying of solid-phase extraction (SPE) cartridges.[4][5]
-
Extreme pH Conditions: Both strong acidic and basic conditions can catalyze isomerization.[1] While alkaline hydrolysis is necessary to measure total (esterified) THOA, the conditions must be carefully controlled.[6]
-
Light Exposure: Photochemical reactions can induce isomerization. Samples should be protected from direct light throughout the preparation and storage process.[1]
-
Enzymatic Activity: If not properly handled, endogenous enzymes in biological samples (e.g., plasma, tissues) can continue to metabolize lipids, altering the native THOA profile.[3]
Q2: I am trying to measure total 9,12,13-THOA (free and esterified) and suspect isomerization is occurring during the alkaline hydrolysis step. How can I optimize this process?
A2: The goal of hydrolysis (saponification) is to efficiently cleave ester bonds without altering the structure of the released oxylipin. To minimize isomerization:
-
Use Optimized Conditions: Studies have shown that incubating samples with 0.1 M potassium hydroxide (KOH) at 60°C for 30 minutes is effective for releasing esterified oxylipins without causing significant degradation.[4][5][6]
-
Avoid Harsh Reagents: Do not use overly concentrated bases or excessively high temperatures.
-
Neutralize Promptly: After hydrolysis is complete, cool the sample and immediately neutralize the base with an appropriate acid (e.g., glacial acetic acid or hydrochloric acid) to bring the pH to a neutral or slightly acidic state before proceeding to extraction.[1]
-
Include Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the hydrolysis mixture to prevent oxidative degradation at the elevated temperature.[4]
Q3: My analytical results for 9,12,13-THOA are inconsistent across different batches prepared on different days. What procedural aspects should I focus on for better reproducibility?
A3: Reproducibility issues often stem from minor, unintentional variations in the protocol. To improve consistency:
-
Standardize Temperature: Ensure all steps, from thawing to extraction, are performed at the same temperature for every sample. Work on ice whenever possible.[3]
-
Use Fresh Solvents and Antioxidants: Prepare solvents with antioxidants like BHT fresh each day. The effectiveness of antioxidants can diminish over time.[3] Concentrations of BHT typically range from 0.005% to 0.2%.[3]
-
Control Evaporation/Drying Steps: If using a nitrogen evaporator, maintain a consistent temperature and gas flow rate. Over-drying, especially on SPE cartridges, can promote autoxidation.[4][5]
-
Minimize Time Delays: Process all samples in a batch without significant interruptions. Delays can lead to varying levels of degradation, especially if samples are left at room temperature.
-
Consistent Storage: Store all extracts under the same conditions (e.g., -80°C, under argon or nitrogen) and for a similar duration before analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 9,12,13-THOA standards and processed biological samples?
A1: Store standards and samples in amber, airtight vials to protect from light and oxidation.[1] Purge the vial with an inert gas (argon or nitrogen) before sealing. For long-term storage, temperatures of -80°C are recommended.
Q2: Which extraction method is better for 9,12,13-THOA: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both methods can be effective, but SPE is often preferred for biological samples because it provides superior sample cleanup and concentration, leading to higher sensitivity and cleaner chromatograms.[7] Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX) are particularly effective for acidic oxylipins like THOA as they efficiently remove matrix components.[7]
Q3: What antioxidants can I use to prevent degradation, and at what concentration?
A3: Butylated hydroxytoluene (BHT) is the most common antioxidant used in oxylipin analysis.[3][4] It is typically added to extraction solvents at concentrations between 0.005% and 0.2%.[3] Triphenylphosphine (TPP) can also be used to reduce peroxides.[3]
Q4: How can I minimize isomerization during solvent evaporation?
A4: Use a gentle stream of nitrogen gas and low heat. Do not let the sample dry completely for an extended period. The moment the solvent has evaporated, immediately reconstitute the residue in the mobile phase for analysis or prepare it for storage.
Q5: Can my choice of HPLC/UPLC column help in analyzing 9,12,13-THOA?
A5: Yes. A high-resolution reversed-phase C18 column is typically used for the quantification of TriHOME regioisomers (e.g., 9,10,13-TriHOME vs. 9,12,13-TriHOME).[8] However, to separate the individual stereoisomers of 9,12,13-THOA, a chiral column is required.[8] Utilizing a chiral LC-MS/MS method can resolve all 16 possible TriHOME isomers.[8]
Data Summary
The following table summarizes the key factors that can induce isomerization or degradation of 9,12,13-THOA and the recommended strategies to mitigate these risks.
| Parameter | Risk of Isomerization / Degradation | Recommended Mitigation Strategy | Reference |
| Temperature | High | Perform all steps on ice or in a cold room; use pre-chilled solvents; avoid heating unless part of a controlled reaction (e.g., hydrolysis). | [1][3] |
| Oxidation | High | Add antioxidants (e.g., 0.005-0.2% BHT) to solvents; store samples under inert gas (N₂ or Ar); minimize air exposure during solvent evaporation and SPE drying. | [3][4][5] |
| pH | High (Strong Acids / Harsh Bases) | Maintain neutral pH where possible. For hydrolysis, use optimized conditions (e.g., 0.1 M KOH, 60°C, 30 min) and neutralize promptly after completion. | [1][6] |
| Light | Moderate | Use amber glass vials or wrap containers in aluminum foil; avoid exposure to direct sunlight or harsh laboratory lighting. | [1] |
| Enzymatic Activity | High (During initial sample collection and homogenization) | Add enzyme inhibitors like EDTA to inhibit phospholipases; process samples immediately after collection; keep samples cold to reduce enzyme kinetics. | [3] |
Experimental Protocols
Protocol 1: General Precautions for Handling 9,12,13-THOA
-
Work Cold: Place all sample tubes, solvents, and collection plates on ice.
-
Use Antioxidants: Add 0.1% BHT to all organic solvents used for extraction and reconstitution.
-
Protect from Light: Use amber vials and minimize exposure to ambient light.
-
Use Inert Gas: Before sealing vials for storage or after evaporation, flush the headspace with nitrogen or argon gas.
-
Use High-Purity Reagents: Employ MS-grade or HPLC-grade solvents to avoid contaminants that could promote degradation.
Protocol 2: Extraction of Free 9,12,13-THOA from Plasma using SPE
This protocol is adapted from established methods for oxylipin analysis.[7]
-
Sample Pre-treatment: To 150 µL of plasma, add an internal standard solution. Precipitate proteins by adding 2 volumes of ice-cold methanol containing 0.1% BHT. Vortex and centrifuge at high speed for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with water to a final methanol concentration of <10%.
-
SPE Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the 9,12,13-THOA and other acidic lipids with 1 mL of methanol containing 0.1% formic acid.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
The following diagram illustrates the critical points in the sample preparation workflow where isomerization or degradation of 9,12,13-THOA can occur and highlights the corresponding preventative measures.
Caption: Workflow for minimizing 9,12,13-THOA isomerization during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting esterified oxylipins by LC-MS - Effect of sample preparation on oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 7. waters.com [waters.com]
- 8. metabolomics.se [metabolomics.se]
Technical Support Center: Enhancing the Yield of Enzymatic Synthesis of Pinellic Acid
Welcome to the technical support center for the enzymatic synthesis of Pinellic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help enhance the yield of Pinellic acid in your experiments.
I. Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of Pinellic acid from linoleic acid. The synthesis is typically a multi-step enzymatic cascade, primarily involving lipoxygenase (LOX) to form a hydroperoxide intermediate, which is then converted to the final trihydroxy product.
Issue 1: Low or No Conversion of Linoleic Acid
| Possible Cause | Recommended Action |
| Inactive Lipoxygenase (LOX) | Verify the activity of your LOX enzyme using a standard assay. Ensure proper storage conditions (-20°C or below) and avoid repeated freeze-thaw cycles. Confirm you are using a 9-lipoxygenase, as this isoform is required for the initial step in Pinellic acid synthesis.[1][2] |
| Substrate Insolubility | Linoleic acid has low aqueous solubility. Prepare a stock solution in a minimal amount of ethanol or use a surfactant like Tween 20 to improve its dispersion in the reaction buffer. However, be mindful that high concentrations of organic solvents or detergents can inhibit enzyme activity. |
| Suboptimal Reaction pH | The optimal pH for lipoxygenases can vary. For soybean LOX-1, the production of 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE), the precursor to Pinellic acid, is favored at a pH below 8.5.[3] A pH range of 6.5-7.5 is a good starting point for optimization. |
| Inadequate Oxygen Supply | Lipoxygenase is an oxygen-dependent enzyme. Ensure adequate aeration of the reaction mixture by gentle stirring or shaking. For larger scale reactions, bubbling with oxygen may be necessary. |
| Presence of Inhibitors | Contaminants in reagents or glassware can inhibit enzyme activity. Use high-purity reagents and ensure all glassware is thoroughly cleaned. Some antioxidants can also inhibit lipoxygenase activity. |
Issue 2: Accumulation of Hydroperoxide Intermediate (HPODE) with Low Yield of Pinellic Acid
| Possible Cause | Recommended Action |
| Low Activity of Downstream Enzymes | The conversion of the 9-HPODE intermediate to Pinellic acid requires subsequent enzymatic activities, such as an epoxy alcohol synthase and an epoxide hydrolase.[1] If using a purified LOX, these enzymes will be absent. Consider using a crude enzyme extract from a source known to produce Pinellic acid, such as beetroot.[1] |
| Instability of the Hydroperoxide Intermediate | Fatty acid hydroperoxides can be unstable. Proceed with the downstream conversion steps promptly after the initial lipoxygenase reaction. Minimize exposure to heat, light, and transition metals. |
| Suboptimal Conditions for Downstream Enzymes | The optimal pH and temperature for the epoxy alcohol synthase and epoxide hydrolase may differ from those of the lipoxygenase. A compromise in reaction conditions may be necessary for a one-pot synthesis, or a two-step reaction with adjusted conditions for the second step could be employed. |
Issue 3: Inconsistent Yields Between Batches
| Possible Cause | Recommended Action |
| Variability in Enzyme Activity | The activity of enzyme preparations, especially crude extracts, can vary between batches. Standardize the enzyme activity in each new batch before use. |
| Inconsistent Substrate Quality | The purity of linoleic acid can affect the reaction. Use a high-purity substrate and store it under an inert atmosphere to prevent auto-oxidation. |
| Fluctuations in Reaction Conditions | Minor variations in pH, temperature, or mixing speed can significantly impact enzymatic reactions. Ensure precise control and monitoring of all reaction parameters. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general enzymatic pathway for the synthesis of Pinellic acid?
A1: The biosynthesis of Pinellic acid from linoleic acid is a multi-enzyme process. It is initiated by the action of a 9-lipoxygenase (9-LOX) which converts linoleic acid into 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE). This intermediate is then further metabolized by other enzymes, likely an epoxy alcohol synthase and an epoxide hydrolase, to form the final product, 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (Pinellic acid).[1]
Q2: Which enzyme should I use for the synthesis of Pinellic acid?
A2: A 9-lipoxygenase is essential for the first step. While soybean lipoxygenase is commonly used and commercially available, it produces a mixture of 9-HPODE and 13-HPODE, with the latter often being the major product at higher pH.[3][4] For a more specific production of the 9-HPODE precursor, a 9-LOX from sources like maize seed could be considered.[2] For the subsequent conversion steps, a crude enzyme preparation from beetroot has been shown to be effective in converting 9-HPODE to Pinellic acid.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by tracking the consumption of the substrate (linoleic acid) and the formation of the product (Pinellic acid). This is typically done by taking aliquots of the reaction mixture at different time points, stopping the reaction (e.g., by adding an organic solvent), extracting the fatty acids, and analyzing the extract using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Q4: What are the optimal reaction conditions for maximizing Pinellic acid yield?
A4: The optimal conditions will depend on the specific enzymes used. However, a good starting point for the lipoxygenase step is a temperature of 25-30°C and a pH of around 6.5-7.5 to favor the formation of the 9-hydroperoxide intermediate.[3] Subsequent enzymatic conversions may require different optimal conditions, which would need to be determined empirically.
Q5: My yield of Pinellic acid is low. What are the most critical factors to check first?
A5: First, verify the activity of your 9-lipoxygenase and ensure adequate oxygen supply. Second, check the pH of your reaction mixture, as this can significantly influence the ratio of 9-HPODE to 13-HPODE formation.[3] Finally, ensure that you have the necessary downstream enzymatic activities to convert the 9-HPODE intermediate to the final Pinellic acid product.[1]
III. Data Presentation
Table 1: Representative Influence of pH on Soybean Lipoxygenase-1 Product Profile
| pH | Proportion of 9-HPODE (%) | Proportion of 13-HPODE (%) |
| 6.0 | ~25 | ~75 |
| 7.0 | ~15 | ~85 |
| 8.0 | ~5 | ~95 |
| > 8.5 | 0 | >99 |
Note: Data is illustrative and based on findings for soybean lipoxygenase-1, where lower pH favors the formation of the 9-hydroperoxide precursor for Pinellic acid.[3] Actual values may vary depending on the specific enzyme and reaction conditions.
Table 2: General Troubleshooting Summary for Low Pinellic Acid Yield
| Parameter | Potential Issue | Suggested Optimization Strategy |
| Enzyme | Low activity of 9-LOX or downstream enzymes. | Confirm enzyme activity; use a crude enzyme preparation containing all necessary enzymes (e.g., from beetroot).[1] |
| Substrate | Poor solubility of linoleic acid; substrate inhibition. | Use a co-solvent or surfactant; optimize substrate concentration. |
| pH | Suboptimal for 9-HPODE formation or downstream conversion. | Optimize pH in the range of 6.0-8.0 for the LOX step.[3] |
| Temperature | Too high or too low for optimal enzyme activity. | Test a range of temperatures from 20°C to 40°C. |
| Oxygen | Insufficient for LOX activity. | Ensure adequate aeration of the reaction mixture. |
| Cofactors | Absence of required cofactors for specific enzymes. | Check literature for cofactor requirements of the enzymes used. |
IV. Experimental Protocols
Protocol 1: Enzymatic Synthesis of Pinellic Acid using a Two-Step Reaction
Step 1: Synthesis of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)
-
Substrate Preparation: Prepare a 100 mM stock solution of linoleic acid in ethanol.
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.
-
Reaction Setup: In a suitable reaction vessel, add the reaction buffer. While stirring, slowly add the linoleic acid stock solution to a final concentration of 1-5 mM.
-
Enzyme Addition: Add a 9-lipoxygenase preparation (e.g., from soybean, with activity pre-determined) to the reaction mixture.
-
Incubation: Incubate the reaction at 25°C with constant gentle stirring and ensure adequate exposure to air for 30-60 minutes.
-
Monitoring: Monitor the formation of the conjugated diene of 9-HPODE by measuring the absorbance at 234 nm.
-
Extraction: Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl and extract the fatty acids twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure.
Step 2: Conversion of 9-HPODE to Pinellic Acid
-
Enzyme Preparation: Prepare a crude enzyme extract from beetroot by homogenizing fresh beetroot tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and centrifuging to remove cell debris.[1]
-
Reaction Setup: Redissolve the extracted 9-HPODE from Step 1 in the beetroot enzyme preparation.
-
Incubation: Incubate the mixture at 25-30°C with gentle stirring for 1-2 hours.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of methanol, and then extract the products with ethyl acetate after acidification as described in Step 1.
-
Purification and Analysis: Purify the resulting Pinellic acid using silica gel column chromatography or preparative HPLC. Confirm the identity and purity of the product using LC-MS and NMR.
V. Visualizations
Caption: Enzymatic pathway for the synthesis of Pinellic acid from linoleic acid.
Caption: Troubleshooting workflow for low yield in Pinellic acid synthesis.
References
- 1. Efficient and specific conversion of 9-lipoxygenase hydroperoxides in the beetroot. Formation of pinellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method to produce 9(S)-hydroperoxides of linoleic and linolenic acids by maize lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and identification of linoleic acid hydroperoxides generated by soybean seed lipoxygenases 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting peaks in the analysis of octadecanoids
Welcome to the technical support center for the analysis of octadecanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of these lipid mediators, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomeric octadecanoids?
The main difficulties in separating octadecanoid isomers arise from their very similar physicochemical properties. These include:
-
Similar Polarity and Volatility: Positional isomers (e.g., different locations of hydroxyl or epoxy groups) and geometric isomers (cis/trans) often have nearly identical polarities and volatilities, making their separation by standard chromatographic techniques challenging.[1][2]
-
Stereoisomers: The presence of chiral centers in many octadecanoids requires specialized chiral chromatography for their resolution.[1]
-
Low Abundance: Octadecanoids are often present at low concentrations in biological samples, necessitating sensitive analytical methods.[3][4]
-
Matrix Effects: Biological samples are complex, and other lipids or matrix components can interfere with the analysis and cause ion suppression in mass spectrometry.[5]
Q2: Which analytical techniques are most effective for resolving co-eluting octadecanoid peaks?
Several techniques can be employed, often in combination, to resolve co-eluting octadecanoid isomers:
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique. Reversed-phase (RP-HPLC) with C18 columns is a common starting point.[2][6] For challenging separations, alternative column chemistries like phenyl-hexyl or biphenyl can provide different selectivities.[7][8] Silver-ion HPLC (Ag+-HPLC) is particularly effective for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids.[6]
-
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a powerful tool, especially when using a highly polar cyanopropyl capillary column.[9] Derivatization is often required to increase the volatility of the octadecanoids for GC analysis.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a good alternative to reversed-phase chromatography for retaining and separating highly polar compounds that are poorly retained on C18 columns.[10][11][12][13]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers with identical masses that co-elute chromatographically.[14][15][16][17]
-
Tandem Mass Spectrometry (MS/MS): Even if isomers are not fully separated by chromatography, they can often be distinguished by their unique fragmentation patterns in MS/MS.[2][5] By using Multiple Reaction Monitoring (MRM), it's possible to quantify one isomer in the presence of another.[18][19]
Q3: When should I consider derivatization for octadecanoid analysis?
Derivatization is a chemical modification of the analyte and should be considered in the following scenarios:
-
For GC Analysis: To increase the volatility and thermal stability of octadecanoids, making them suitable for GC.[1] Common methods include methylation to form fatty acid methyl esters (FAMEs) or silylation.[20][21]
-
To Improve Chromatographic Separation: Derivatization can alter the polarity of the analytes, which may improve their separation on a given column.[22]
-
To Enhance Detection Sensitivity: Certain derivatizing agents can introduce chemical groups that improve the ionization efficiency in mass spectrometry or the response of other detectors.[1][22]
Troubleshooting Guide: Co-eluting Peaks
This guide provides a systematic approach to resolving overlapping peaks in your octadecanoid analysis.
Problem: Poor resolution or co-elution of octadecanoid isomers.
Optimize the Mobile Phase
-
Adjust the Gradient: A shallower gradient can significantly improve the separation of closely eluting compounds.[8][23] Start with a broad "scouting" gradient to determine the elution window of your analytes, then create a more focused, shallower gradient around that window.[23]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[8]
-
Modify the Aqueous Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and reproducibility, especially for acidic octadecanoids.[2][6]
Evaluate the Stationary Phase (Column)
-
Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase can provide a significant change in selectivity.[8][24] Consider columns with phenyl-hexyl, biphenyl, or embedded polar groups.[7][25]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) or core-shell particles offer higher efficiency, leading to sharper peaks and better resolution.[8][24]
-
Consider HILIC for Polar Analytes: If your octadecanoids are highly polar and elute early on a C18 column, a HILIC column may provide better retention and separation.[11][12][13]
Adjust Instrumental Parameters
-
Lower the Flow Rate: Reducing the flow rate can improve resolution, although it will increase the analysis time.[24]
-
Optimize the Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the selectivity of the separation.[24] A good starting point is often to use an elevated temperature (e.g., 40-60°C) to improve efficiency.[24]
Utilize Mass Spectrometry
-
Optimize MS/MS Transitions: For co-eluting isomers, select unique precursor-product ion transitions (MRM) for each isomer to enable selective detection and quantification.[2][18][19]
-
Employ Ion Mobility Spectrometry: If available, IMS-MS can provide an orthogonal separation based on the ion's shape and size, effectively resolving isomers that are inseparable by LC alone.[14][15][16]
Experimental Protocols
Protocol 1: General Reversed-Phase LC-MS/MS Method for Octadecanoids
This protocol provides a starting point for the analysis of octadecanoids. Optimization will likely be required for specific isomers.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB SPE cartridge (60 mg/3 µm) with 1 mL of methanol followed by 1 mL of water.[18]
-
Acidify the biological sample (e.g., 250 µL of plasma) and add an internal standard.[18]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the octadecanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).[18]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[2]
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).[19]
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate with 0.01% acetic acid.[6][19]
-
Mobile Phase B: Acetonitrile/Methanol (3:1, v/v) or pure acetonitrile.[19]
-
Gradient: Start with a lower percentage of Mobile Phase B (e.g., 30%) and linearly increase to a high percentage (e.g., 100%) over 15-20 minutes.[6]
-
Flow Rate: 0.3 - 1.0 mL/min.[6]
-
Column Temperature: 30-40°C.[6]
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.[2]
-
Ion Spray Voltage: -4.2 to -4.5 kV.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: Determine the specific precursor-product ion transitions for each target octadecanoid isomer using authentic standards.[2][19]
-
Protocol 2: Derivatization for GC-MS Analysis (Methylation)
This protocol describes the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) for GC analysis.
-
Sample Preparation:
-
Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Saponify the lipid extract using a methanolic KOH solution to release the free fatty acids.
-
-
Derivatization:
-
Add a methylation reagent such as 1% H2SO4 in methanol or boron trifluoride-methanol (BF3-methanol) to the free fatty acid sample.[20]
-
Heat the mixture (e.g., at 80°C) for a specified time (e.g., 10-90 minutes, depending on the reagent).[20]
-
Alternatively, (trimethylsilyl)diazomethane (TMSD) can be used for a faster and safer methylation at room temperature.[21]
-
-
Extraction of FAMEs:
-
GC Conditions:
-
Column: A highly polar cyanopropyl capillary column is recommended for separating isomers.[9]
-
Oven Temperature Program: Optimize the temperature ramp to improve the separation of closely eluting isomers. A slower ramp rate is often beneficial.[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Octadecanoid Isomer Separation
| Technique | Stationary Phase/Column Type | Mobile Phase/Carrier Gas | Advantages | Disadvantages |
| RP-HPLC | C18, Phenyl-Hexyl, Biphenyl | Acetonitrile/Methanol and Water gradients with acid modifier | Versatile, good for a wide range of polarities, robust.[6][8] | May have insufficient selectivity for some positional and geometric isomers.[6] |
| Ag+-HPLC | Silver-ion impregnated | Hexane with a small amount of acetonitrile | Excellent for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids.[6] | Limited to unsaturated compounds, specialized columns required. |
| HILIC | Polar (e.g., silica, amide) | High organic content (>70% acetonitrile) with a small amount of aqueous buffer | Superior retention and separation of highly polar octadecanoids.[11][12][13] Enhanced MS sensitivity due to high organic mobile phase.[13] | Not suitable for non-polar compounds, can have longer equilibration times. |
| GC | Highly polar (e.g., cyanopropyl) | Helium or Hydrogen | High resolution for volatile and semi-volatile compounds.[1][9] | Requires derivatization, not suitable for thermally labile compounds.[1] |
| IMS-MS | N/A (gas-phase separation) | Drift gas (e.g., Nitrogen) | Orthogonal to LC, separates based on ion shape and size, can resolve co-eluting isomers.[14][15][16] | Requires specialized instrumentation, resolution may be limited for some isomers.[14] |
Visualizations
Caption: A workflow for troubleshooting co-elution issues.
Caption: Decision logic for using derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. benchchem.com [benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 11. chromtech.com [chromtech.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 15. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. mastelf.com [mastelf.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. separation of two isomers - Chromatography Forum [chromforum.org]
best practices for long-term storage of 9,12,13-Trihydroxy-10-octadecenoic acid
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA). This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C. Some manufacturers suggest that for optimal stability, especially for unsaturated lipids, storage at or below -16°C is recommended.
Q2: Should I store 9,12,13-THOA as a dry powder or in a solvent?
It is highly recommended to store 9,12,13-THOA as a solution in a suitable organic solvent. As an unsaturated fatty acid, it is susceptible to oxidation and is hygroscopic in its powdered form, meaning it can absorb moisture from the air, which can lead to degradation. Storing it as a solution minimizes its exposure to air and moisture.
Q3: What is the best solvent for long-term storage?
A high-purity grade of ethanol is a commonly used and recommended solvent for storing 9,12,13-THOA.[1] Other organic solvents may also be suitable, but it is crucial to ensure the solvent is anhydrous and of high purity to prevent degradation of the lipid.
Q4: What type of container should I use for storage?
For long-term storage of 9,12,13-THOA solutions, always use glass vials with Teflon-lined caps. Plastic containers should be avoided as plasticizers can leach into the organic solvent and contaminate your sample.
Q5: How can I minimize degradation during storage?
To minimize degradation, it is best practice to overlay the solution with an inert gas, such as argon or nitrogen, before sealing the vial. This displaces oxygen and reduces the risk of oxidation. Additionally, you should prepare smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.
Q6: What is the expected stability of 9,12,13-THOA under recommended storage conditions?
When stored properly at -20°C as a solution in a suitable organic solvent under an inert atmosphere, 9,12,13-THOA is expected to be stable for at least two years.[1] However, for sensitive experiments, it is advisable to verify the integrity of the compound if it has been stored for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate or crystals observed in the solution upon thawing. | The compound may have come out of solution at low temperatures. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or handling (e.g., oxidation, repeated freeze-thaw cycles). | Prepare fresh aliquots from a new stock vial that has been stored under optimal conditions. Consider verifying the purity of your stock solution using techniques like HPLC or LC-MS. |
| Difficulty dissolving the compound in an aqueous buffer for experiments. | 9,12,13-THOA has low solubility in aqueous solutions. | A common method is to first evaporate the organic solvent from an aliquot to create a thin film of the lipid. This film can then be resuspended in a buffer containing a carrier such as fatty-acid-free bovine serum albumin (BSA). |
| Discoloration of the solution. | This could be a sign of oxidation or other forms of degradation. | Discard the solution and use a fresh, properly stored aliquot. Ensure that the solvent used for storage is of high purity and that the solution is blanketed with an inert gas. |
Data on Storage Conditions and Stability
| Storage Condition | Temperature | Solvent/Form | Atmosphere | Expected Stability |
| Optimal | -20°C or below | In Ethanol | Inert Gas (Argon/Nitrogen) | High (≥ 2 years)[1] |
| Acceptable | -20°C | In Ethanol | Air | Moderate (Prone to slow oxidation) |
| Short-term | 4°C | In Ethanol | Inert Gas | Low (Days to weeks) |
| Not Recommended | Room Temperature | In Ethanol | Air | Very Low (Hours to days) |
| Not Recommended | Any | Dry Powder | Air | Very Low (Highly susceptible to oxidation and hydrolysis) |
| Not Recommended | Any | Aqueous Solution | Any | Very Low (Prone to hydrolysis) |
Experimental Protocols
Protocol for Preparing a Working Solution from a Frozen Stock
This protocol describes the preparation of a 9,12,13-THOA working solution for use in cell culture experiments, utilizing a BSA complex to enhance solubility in aqueous media.
Materials:
-
Frozen stock solution of 9,12,13-THOA in ethanol.
-
Sterile, fatty-acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in sterile water).
-
Sterile cell culture medium or buffer.
-
Sterile glass vials or tubes.
-
Nitrogen or argon gas source.
-
Water bath or incubator at 37°C.
-
Vortex mixer.
Procedure:
-
Thawing the Stock Solution:
-
Remove the vial of 9,12,13-THOA stock solution from the -20°C freezer.
-
Allow the vial to warm to room temperature before opening to prevent condensation of water into the solution.
-
-
Aliquoting the Stock:
-
Under a sterile hood, carefully open the vial.
-
Using a glass syringe or pipette, transfer the desired volume of the stock solution to a sterile glass tube.
-
To preserve the main stock, flush the headspace of the original vial with nitrogen or argon gas, seal tightly, and immediately return to -20°C storage.
-
-
Evaporation of the Solvent:
-
In the sterile glass tube containing the aliquot, evaporate the ethanol under a gentle stream of nitrogen gas.
-
Rotate the tube during evaporation to create a thin film of the lipid on the inner surface. This increases the surface area for resolubilization.
-
-
Preparation of the BSA Complex:
-
Gently warm the sterile, fatty-acid-free BSA solution and the desired cell culture medium to 37°C.
-
Add the appropriate volume of the warmed medium to the BSA solution to achieve the desired final BSA concentration for your experiment.
-
Add the BSA-containing medium to the glass tube with the dried lipid film.
-
-
Solubilization:
-
Incubate the tube at 37°C for 30 minutes.
-
Vortex occasionally to ensure the lipid is fully complexed with the BSA and dissolved in the medium. The solution should be clear.
-
-
Final Preparation:
-
Your 9,12,13-THOA working solution is now ready for use in your experiments.
-
It is recommended to prepare this working solution fresh for each experiment.
-
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the enzymatic conversion of linoleic acid to this compound.
Caption: Enzymatic synthesis of 9,12,13-THOA.
Experimental Workflow for Handling Frozen Stock
This diagram outlines the key steps for preparing a working solution of 9,12,13-THOA from a frozen stock for experimental use.
References
Validation & Comparative
Confirming the Identity of 9,12,13-Trihydroxy-10-octadecenoic Acid Using NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the unambiguous structural elucidation of organic molecules. This guide provides a comparative framework for confirming the identity of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a complex fatty acid, using ¹H and ¹³C NMR data. By comparing expected chemical shifts with experimental data, researchers can confidently verify the compound's structure.
Comparative Analysis of NMR Data
The confirmation of the chemical structure of 9,12,13-THOA is achieved by comparing the experimentally obtained NMR data with established chemical shift values for similar functional groups and structures. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 9,12,13-THOA, based on analogous compounds and general principles of NMR spectroscopy, against a set of hypothetical experimental data.
Table 1: ¹H NMR Data Comparison for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-10, H-11 (Olefinic) | 5.2 - 5.5 | 5.35 | Multiplet | 2H |
| H-9, H-12, H-13 (-CHOH) | 3.4 - 4.2 | 3.60, 3.95, 4.10 | Multiplets | 3H |
| H-2 (-CH₂COOH) | 2.2 - 2.4 | 2.30 | Triplet | 2H |
| H-8, H-14 (Allylic/Propargylic-like) | 2.0 - 2.3 | 2.15 | Multiplet | 4H |
| -(CH₂)n- (Aliphatic Chain) | 1.2 - 1.6 | 1.25-1.40 | Broad Multiplet | ~16H |
| H-18 (-CH₃) | 0.8 - 0.9 | 0.88 | Triplet | 3H |
| -OH | Variable | Broad Singlet | Broad Singlet | 3H |
| -COOH | Variable | Broad Singlet | Broad Singlet | 1H |
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |
| C-1 (-COOH) | 170 - 185 | 175.5 |
| C-10, C-11 (=CH) | 120 - 140 | 128.9, 132.1 |
| C-9, C-12, C-13 (-CHOH) | 60 - 80 | 70.2, 72.5, 74.8 |
| C-2 (-CH₂COOH) | 30 - 40 | 34.1 |
| Aliphatic Chain (-CH₂-) | 22 - 35 | 22.5 - 32.0 |
| C-18 (-CH₃) | 10 - 15 | 14.1 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
¹H and ¹³C NMR Spectroscopy of 9,12,13-THOA
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified 9,12,13-THOA sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH and -COOH).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
NMR Instrument : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument, for better signal dispersion.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
An inverse-gated decoupling pulse sequence can be used for more accurate integration if needed.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Visualizing the Confirmation Workflow
The following diagrams illustrate the logical workflow for confirming the identity of 9,12,13-THOA and the correlation between its structure and expected NMR signals.
Caption: Workflow for NMR-based structural confirmation of 9,12,13-THOA.
Caption: Correlation of structural features of 9,12,13-THOA with their expected NMR signals.
A Comparative Guide to 9,12,13-Trihydroxy-10-octadecenoic Acid and Other Oxylipins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA) with other well-characterized oxylipins, namely prostaglandins (PGs) and leukotrienes (LTs). Oxylipins are a class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cell growth.[1] This guide aims to be an objective resource, presenting available experimental data to facilitate further research and drug development.
Overview and Biosynthesis
This compound (9,12,13-THOA) , also known as pinellic acid, is a trihydroxy fatty acid derived from linoleic acid.[2] Its biosynthesis is initiated by the enzyme lipoxygenase, which catalyzes the introduction of a hydroperoxy group into linoleic acid. This intermediate is then further metabolized by peroxygenase to yield 9,12,13-THOA.[2] While its precise biological functions are still under investigation, emerging evidence suggests it possesses anti-inflammatory and antifungal properties.[2][3]
Prostaglandins (PGs) are a well-established class of oxylipins derived from arachidonic acid through the cyclooxygenase (COX) pathway.[4] They are key mediators of inflammation, pain, and fever, but also play vital roles in homeostatic functions such as maintaining gastrointestinal integrity and regulating blood flow.[4]
Leukotrienes (LTs) are another major class of arachidonic acid-derived oxylipins, synthesized via the lipoxygenase pathway.[5] They are potent mediators of inflammation and allergic reactions, contributing to bronchoconstriction in asthma and increasing vascular permeability.[5]
Comparative Data
The following tables summarize key quantitative data for the biological activity of prostaglandins and leukotrienes. At present, there is a lack of publicly available quantitative data from direct comparative studies involving 9,12,13-THOA.
Table 1: Receptor Binding Affinity (Kd/Ki)
| Oxylipin | Receptor Subtype | Cell/Tissue Type | Ligand | Kd / Ki (nM) | Reference |
| Prostaglandin E2 (PGE2) | EP1 | - | PGE2 | Kd: 16-25 | [6] |
| Prostaglandin E2 (PGE2) | EP1 | - | PGE2 | Ki: ~10 | [7] |
| Prostaglandin E2 (PGE2) | EP2 | Human | PGE2 | Kd: ~13 | [8] |
| Prostaglandin E2 (PGE2) | EP3 | - | PGE2 | Kd: 0.33-2.9 | [6] |
| Prostaglandin E2 (PGE2) | EP4 | Human | [3H]-PGE2 | Kd: 1.12 ± 0.3 | [9] |
| Leukotriene B4 (LTB4) | High-affinity LTB4 Receptor | Human PMN | [3H]-LTB4 | Kd: 1.5 | [10] |
| Leukotriene B4 (LTB4) | Low-affinity LTB4 Receptor | Differentiated HL-60 cells | [3H]-LTB4 | Kd: 7.3 x 101 | [11] |
| Leukotriene B4 (LTB4) | LTB4 Receptor | Sheep lung membranes | [3H]-LTB4 | Kd: 0.18 ± 0.03 | [12][13] |
Table 2: Functional Activity (EC50)
| Oxylipin | Assay | Cell Type | EC50 (nM) | Reference |
| Prostaglandin E2 (PGE2) | Inhibition of Chemotaxis | Human Neutrophils | 90 ± 24.5 | [14] |
| Leukotriene B4 (LTB4) | Intracellular Ca2+ Mobilization | Human PMN | 0.2 | [11] |
| Leukotriene B4 (LTB4) | Intracellular Ca2+ Mobilization | Human Neutrophils | 0.5 | [15] |
| Leukotriene B5 (LTB5) | Intracellular Ca2+ Mobilization | Human Neutrophils | 5 | [15] |
Signaling Pathways
The signaling pathways of prostaglandins and leukotrienes are well-characterized and primarily involve G-protein coupled receptors (GPCRs). In contrast, the specific receptor and downstream signaling cascade for 9,12,13-THOA have not yet been fully elucidated.
Biosynthesis of this compound (9,12,13-THOA)
The biosynthesis of 9,12,13-THOA from linoleic acid is a multi-step enzymatic process.
Biosynthesis of 9,12,13-THOA.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 exerts its effects by binding to four distinct G-protein coupled receptor subtypes (EP1-4), each coupled to different intracellular signaling cascades.
PGE₂ Signaling Pathways.
Leukotriene B4 (LTB4) Signaling Pathway
LTB4 signals through two main GPCRs, BLT1 and BLT2, which are high- and low-affinity receptors, respectively.[5] Activation of these receptors leads to intracellular calcium mobilization and activation of downstream signaling pathways.
LTB₄ Signaling Pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of oxylipins.
Oxylipin Extraction from Biological Samples
A common method for extracting oxylipins from biological matrices like cell culture media or plasma involves solid-phase extraction (SPE).
Protocol Overview:
-
Sample Preparation: Acidify the sample to protonate the acidic oxylipins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elution: Elute the oxylipins from the cartridge using a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for analysis (e.g., methanol/water).
For a detailed protocol on oxylipin extraction from cell culture, please refer to Waters Corporation's application note on Targeted UPLC-MS/MS Analysis of Oxylipins.
Lipoxygenase Activity Assay
The activity of lipoxygenase, a key enzyme in the biosynthesis of many oxylipins, can be measured spectrophotometrically.
Principle:
Lipoxygenases catalyze the formation of conjugated dienes from polyunsaturated fatty acids, which results in an increase in absorbance at 234 nm. The rate of this increase is proportional to the enzyme activity.
Protocol Overview:
-
Reagent Preparation: Prepare a substrate solution of linoleic acid in a suitable buffer (e.g., borate buffer).
-
Enzyme Reaction: Add the lipoxygenase enzyme to the substrate solution to initiate the reaction.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance.
Detailed protocols for lipoxygenase activity assays are available from various commercial kits and scientific publications.[16][17][18][19][20]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Principle:
An unlabeled test compound competes with a radiolabeled ligand for binding to a receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) can be calculated.
Protocol Overview:
-
Membrane Preparation: Prepare cell membranes containing the receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification of Radioactivity: Measure the amount of radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which is then used to calculate the Ki.
For a comprehensive guide on performing and analyzing radioligand binding assays, refer to established protocols in the literature.[21][22][23][24]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration, a common downstream effect of GPCR activation.
Principle:
Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to its receptor, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured using a fluorescence plate reader or microscope.
Protocol Overview:
-
Cell Culture: Culture cells expressing the receptor of interest in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Agonist Stimulation: Add the test compound (agonist) to the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Quantify the increase in intracellular calcium concentration based on the change in fluorescence.
Detailed step-by-step protocols for measuring intracellular calcium are widely available.[25]
Conclusion
Prostaglandins and leukotrienes are well-studied oxylipins with clearly defined roles in health and disease, supported by a wealth of quantitative data on their receptor interactions and cellular effects. In contrast, 9,12,13-THOA is an emerging oxylipin with demonstrated biological activities, but its molecular mechanisms of action, including its specific receptor and signaling pathways, remain to be elucidated. The lack of direct comparative studies and quantitative data for 9,12,13-THOA highlights a significant area for future research. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological functions of 9,12,13-THOA and to directly compare its activity with other oxylipins, which will be crucial for understanding its therapeutic potential.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 29907-56-0 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Human Metabolome Database: Showing metabocard for (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (HMDB0038555) [hmdb.ca]
- 5. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of leukotriene B4 and its analogs to human polymorphonuclear leukocyte membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effect of leukotriene B4 and leukotriene B5 on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. Lipoxygenase activity determination [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validating the Antifungal Potential of 9,12,13-Trihydroxy-10-octadecenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antifungal activity of 9,12,13-Trihydroxy-10-octadecenoic acid against key fungal pathogens. Due to a lack of specific quantitative data in publicly available literature for this particular compound, this document outlines the established methodologies and comparative benchmarks necessary for its evaluation. We present a clear path for researchers to generate the required data for a robust assessment of its potential as a novel antifungal agent.
Introduction to this compound
This compound is an oxidized derivative of linoleic acid, belonging to a class of molecules known as oxylipins.[1][2] Oxylipins are known to be involved in plant defense mechanisms and have been noted for their antimicrobial properties.[3][4] While specific studies detailing its antifungal efficacy are scarce, the broader class of fatty acids and their derivatives are recognized for their potential to inhibit fungal growth, primarily by disrupting the integrity of the fungal cell membrane.[5][6]
Comparative Antifungal Agents
A thorough validation of any new antifungal compound requires comparison against established therapeutic agents. The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for common antifungal drugs against two prevalent fungal pathogens, Candida albicans and Aspergillus fumigatus. These values serve as a benchmark for interpreting new experimental data.
| Antifungal Agent | Class | Mechanism of Action | Typical MIC Range vs. C. albicans (µg/mL) | Typical MIC Range vs. A. fumigatus (µg/mL) |
| Fluconazole | Azole | Inhibits ergosterol synthesis | 0.25 - 2.0 | Generally Resistant |
| Itraconazole | Azole | Inhibits ergosterol synthesis | 0.03 - 0.5 | 0.25 - 1.0[7] |
| Voriconazole | Azole | Inhibits ergosterol synthesis | 0.015 - 0.25 | 0.25 - 1.0[7] |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.25 - 1.0 | 0.5 - 2.0 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | 0.015 - 0.25 | 0.015 - 0.125 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure data is comparable and reproducible, standardized protocols are critical. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida species.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: this compound and comparator drugs are serially diluted in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and ≥90% for amphotericin B) compared to the growth control.[8]
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This protocol is used for testing the susceptibility of molds like Aspergillus species.
-
Inoculum Preparation: A suspension of conidia is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
Assay Procedure: The procedure for plate preparation, inoculation, and incubation is similar to the M27 method, with incubation times typically extended to 46-72 hours.
-
MIC Determination: For molds, the MIC for azoles and amphotericin B is often defined as the lowest concentration showing 100% growth inhibition.[8]
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating experimental designs and theoretical models.
Caption: Workflow for determining the MIC of antifungal agents.
Caption: Putative mechanism of action for fatty acid-based antifungals.
Conclusion and Future Directions
While this compound has been identified as a compound with antimicrobial potential, rigorous experimental validation is required to ascertain its specific antifungal activity. By employing standardized methodologies, such as those provided by CLSI, and comparing its performance against a panel of established antifungal drugs, researchers can effectively determine its MIC values against clinically relevant fungal pathogens. Further studies should also aim to elucidate its precise mechanism of action and evaluate its potential for synergistic effects with existing antifungal agents. The framework provided in this guide serves as a foundational roadmap for these critical next steps in the evaluation of this compound as a potential therapeutic candidate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 29907-56-0 [smolecule.com]
- 4. Evaluation of the Antimicrobial Activities of Plant Oxylipins Supports Their Involvement in Defense against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Comparative Metabolomics of Plant Stress Response: The Role of 9,12,13-Trihydroxy-10-octadecenoic Acid
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of plant stress metabolites, with a focus on the oxylipin 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA).
Plants, being sessile organisms, have evolved intricate biochemical defense mechanisms to cope with a variety of environmental challenges, including drought, salinity, and pathogen attacks. These stress responses involve significant alterations in their metabolome, the complete set of small-molecule chemicals. Among the vast array of stress-induced metabolites, oxylipins, which are oxidized fatty acid derivatives, have emerged as critical signaling molecules. This guide provides a comparative overview of the plant's metabolomic response to different stressors, with a specific emphasis on the trihydroxy-oxylipin, this compound (9,12,13-THOA), a metabolite implicated in plant defense signaling.
Quantitative Comparison of Metabolite Changes Under Stress
| Metabolite Class | Metabolite Example | Stress Condition | Plant Species | Observed/Expected Change | Reference |
| Oxylipins | This compound (9,12,13-THOA) | Pathogen Infection (Pseudomonas syringae) | Arabidopsis thaliana | Increased (Inferred from induction of the LOX pathway) | [1][2] |
| Drought | Arabidopsis thaliana | Increased (Inferred from general oxylipin response) | [1][2] | ||
| Jasmonic Acid (JA) | Pathogen Infection (Botrytis cinerea) | Solanum lycopersicum | Increased | [3][4] | |
| Drought | Arabidopsis thaliana | Increased | [1][2] | ||
| 12-oxophytodienoic acid (OPDA) | Pathogen Infection (Pseudomonas syringae) | Arabidopsis thaliana | Increased | [1][2] | |
| Drought | Arabidopsis thaliana | Increased | [1][2] | ||
| Amino Acids | Proline | Drought | Arabidopsis thaliana, Solanum lycopersicum | Significantly Increased | [1][2][3] |
| Pathogen Infection | Arabidopsis thaliana | Increased | [1][2] | ||
| Phytohormones | Abscisic Acid (ABA) | Drought | Arabidopsis thaliana, Solanum lycopersicum | Significantly Increased | [1][2][4] |
| Pathogen Infection (Pseudomonas syringae) | Arabidopsis thaliana | Increased | [1][2] | ||
| Salicylic Acid (SA) | Pathogen Infection (Pseudomonas syringae) | Arabidopsis thaliana | Significantly Increased | [1][2] | |
| Drought | Arabidopsis thaliana | Variable | [1][2] | ||
| Phenolic Compounds | Flavonoids, Anthocyanins | Drought | Arabidopsis thaliana | Increased | [1][2] |
| Pathogen Infection | Arabidopsis thaliana | Increased | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and methodologies involved in studying plant stress metabolomics, the following diagrams are provided in the DOT language for Graphviz.
Biosynthesis of this compound (9,12,13-THOA)
The biosynthesis of 9,12,13-THOA is a multi-step enzymatic process initiated from the polyunsaturated fatty acid, linoleic acid.[5] This pathway is a branch of the broader oxylipin pathway, which generates a diverse array of signaling molecules.
Generalized Plant Stress Signaling Cascade Involving Oxylipins
Upon perception of stress signals, a cascade of events is triggered, leading to the production of various signaling molecules, including oxylipins like 9,12,13-THOA. These molecules then modulate downstream responses to enhance plant tolerance.
Experimental Workflow for Comparative Metabolomics
A typical workflow for the comparative metabolomic analysis of plant tissues under different stress conditions involves several key steps, from sample collection to data analysis.
Experimental Protocols
Plant Material and Stress Treatments
-
Plant Growth: Arabidopsis thaliana (e.g., ecotype Col-0) or Solanum lycopersicum (e.g., cv. Moneymaker) are grown under controlled conditions (e.g., 16-h light/8-h dark photoperiod, 22°C, 60% relative humidity).
-
Drought Stress: Water is withheld from 4-week-old plants for a period of 10-14 days to achieve a soil water content of approximately 40% of field capacity. Control plants are maintained at 80% field capacity.
-
Pathogen Infection: For Arabidopsis, leaves of 4-week-old plants are infiltrated with a suspension of Pseudomonas syringae pv. tomato DC3000 (10^5 cfu/mL) in 10 mM MgCl2. For tomato, leaves are inoculated with a spore suspension of Botrytis cinerea (10^5 spores/mL). Control plants are mock-inoculated with 10 mM MgCl2 or sterile water, respectively.
Metabolite Extraction
This protocol is adapted from established methods for the extraction of oxylipins from plant tissues.
-
Harvesting: At designated time points post-stress induction, leaf tissue (approximately 100 mg) is harvested and immediately frozen in liquid nitrogen to quench metabolic activity.
-
Homogenization: The frozen tissue is ground to a fine powder in a pre-chilled mortar and pestle or a bead beater.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol in water, containing an antioxidant such as butylated hydroxytoluene (BHT) at 0.01% (w/v) and an internal standard (e.g., d4-labeled 9,12,13-THOA) for quantification.
-
Extraction: Add 1 mL of the cold extraction solvent to the powdered tissue, vortex vigorously for 1 minute, and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microfuge tube.
-
Drying: The extract is dried under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: The dried residue is reconstituted in 100 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Quantification of 9,12,13-THOA
-
Liquid Chromatography (LC): Separation is typically performed on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS/MS): Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 9,12,13-THOA and the internal standard.
-
Example MRM transition for 9,12,13-THOA: m/z 329.2 -> 171.1 (This is a representative transition and should be optimized based on the specific instrument and experimental conditions).
-
Conclusion
The comparative metabolomic analysis of plants under different stress conditions reveals a complex and interconnected network of biochemical responses. Oxylipins, including 9,12,13-THOA, play a central role in mediating these responses. While further research is needed to fully elucidate the specific quantitative changes and signaling functions of 9,12,13-THOA under a wider range of stresses, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate the intricate world of plant stress metabolomics. By understanding these mechanisms, we can move closer to developing crops with enhanced resilience to the challenges of a changing environment.
References
- 1. Frontiers | Drought Stress Predominantly Endures Arabidopsis thaliana to Pseudomonas syringae Infection [frontiersin.org]
- 2. Drought Stress Predominantly Endures Arabidopsis thaliana to Pseudomonas syringae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modelling metabolic fluxes of tomato stems reveals that nitrogen shapes central metabolism for defence against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Botrytis cinerea in sitiens, an abscisic acid-deficient tomato mutant, involves timely production of hydrogen peroxide and cell wall modifications in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Pinellic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification and qualification of Pinellic acid. The objective is to offer a detailed overview of the performance of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Pinellic Acid Analysis
Pinellic acid, a bioactive compound found in Pinellia ternata, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of Pinellic acid is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development. This guide focuses on the cross-validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters for the analysis of Pinellic acid and other organic acids using different analytical techniques, based on available literature.
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥0.999[1] | >0.98[2] | >0.9921[3] |
| Precision (RSD%) | < 2.5%[4] | 5-20%[2] | < 6.63% (Intra-day)[3] |
| Accuracy (Recovery %) | 96.80% - 100.8%[1] | 83.46% - 102.4%[5] | 70.1% - 115.0%[3] |
| Limit of Detection (LOD) | 2.58×10⁻⁹ - 9.69×10⁻⁹ M[6] | 0.0002 µg/mL[5] | 0.01 - 0.23 µg/mL[7] |
| Limit of Quantification (LOQ) | 7.83×10⁻⁹ - 2.93×10⁻⁸ M[6] | 1.25 µg/mL[5] | 0.03 - 0.69 µg/mL[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of Pinellic acid and related organic acids.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
This method is widely used for the simultaneous determination of multiple organic acids in plant extracts.
-
Sample Preparation :
-
Extract the powdered sample of Pinellia ternata with a suitable solvent such as methanol or water through ultrasonication.[4]
-
Filter or centrifuge the extract to obtain a clear liquid.
-
Acidify the clear liquid and perform liquid-liquid extraction with a solvent like ethyl acetate.[4]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase : A common mobile phase is a mixture of a buffer solution (e.g., 0.03 mol/L (NH₄)H₂PO₄ adjusted to pH 2.0 with phosphoric acid) and an organic solvent like methanol in a ratio of 97:3.[1]
-
Flow Rate : 0.8 mL/min.[1]
-
Column Temperature : 30°C.[1]
-
Injection Volume : 20 µL.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Pinellic acid, a derivatization step is necessary.
-
Sample Preparation and Derivatization :
-
Perform an initial extraction of the plant material using a solvent like methanol.
-
For acidic compounds, a derivatization step is required to increase their volatility. A common method is silylation, where active hydrogen atoms in functional groups like -OH and -COOH are replaced with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][8]
-
The derivatized sample is then dissolved in a suitable solvent for injection.
-
-
GC-MS Conditions :
-
Column : A non-polar capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas : Helium.
-
Injection Mode : Splitless.
-
Temperature Program : An initial oven temperature of around 70-100°C, held for a few minutes, followed by a ramp up to 280-300°C.
-
Ion Source : Electron Ionization (EI).
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for analyzing complex mixtures.
-
Sample Preparation :
-
The sample preparation is similar to that for HPLC-UV. An extraction with a solvent like 70% aqueous methanol using ultrasonication is effective.[3]
-
The extract is then filtered and diluted as necessary before injection.
-
-
LC-MS/MS Conditions :
-
Column : A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase : A gradient elution is typically used, with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile or methanol.[3][9]
-
Ionization Source : Electrospray Ionization (ESI), often in negative ion mode for acidic compounds.[7]
-
Mass Spectrometer : Triple Quadrupole (QqQ) or high-resolution mass spectrometers like TOF or Orbitrap are commonly used.
-
Methodology Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a typical signaling pathway that might be investigated in relation to Pinellic acid's biological activity.
Caption: General workflow for the cross-validation of analytical methods.
References
- 1. CN104597160A - HPLC (High Performance Liquid Chromatography) method for simultaneously determining content of six organic acids in pinellia ternata - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata - Google Patents [patents.google.com]
- 5. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]
Stereoisomer Showdown: Unraveling the Potency of 9,12,13-Trihydroxy-10-octadecenoic Acid Variants
A comprehensive analysis of the biological activities of 9,12,13-Trihydroxy-10-octadecenoic acid (TriHOME) and its stereoisomers reveals that the specific spatial arrangement of its hydroxyl groups profoundly dictates its therapeutic potential. This guide provides a comparative overview of the biological potency of TriHOME stereoisomers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of pharmacology and drug development.
This compound, a metabolite of linoleic acid, has emerged as a molecule of interest due to its diverse biological activities, including anti-inflammatory and immunomodulatory effects. The presence of three chiral centers at carbons 9, 12, and 13 gives rise to eight possible stereoisomers, each with a unique three-dimensional structure. Emerging research indicates that these subtle structural differences translate into significant variations in their biological efficacy.
Comparative Biological Potency: A Quantitative Look
The biological potency of TriHOME stereoisomers is not uniform. Quantitative data, though still emerging, highlights the critical role of stereochemistry in determining the extent of their effects on cellular processes. A key example is the differential activity of the 9(S),12(S),13(S)-TriHOME stereoisomer in modulating inflammatory responses.
| Stereoisomer | Biological Activity | Assay System | Potency (IC₅₀) |
| 9(S),12(S),13(S)-TriHOME | Inhibition of Mast Cell Degranulation | Antigen-stimulated RBL-2H3 mast cells | 28.7 µg/mL |
| 9(S),12(S),13(S)-TriHOME | Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-stimulated BV-2 microglia | 40.95 µM |
| Other Stereoisomers | Data not currently available in comparative studies | - | - |
This table will be updated as more comparative data on other stereoisomers becomes available.
The data clearly indicates that the 9(S),12(S),13(S) configuration possesses potent inhibitory activity against key inflammatory pathways. The lack of comparative data for other stereoisomers in the public domain underscores the need for further research to fully elucidate the structure-activity relationship of the TriHOME family.
Signaling Pathways and Molecular Interactions
The biological effects of TriHOME and its related lipid metabolites are often mediated through their interaction with specific cellular signaling pathways. One of the key pathways implicated in the action of similar hydroxy-fatty acids is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade. PPARs are nuclear receptors that play a crucial role in regulating inflammation and metabolism. The stereochemical configuration of a lipid ligand can significantly influence its binding affinity and subsequent activation of PPARs, leading to differential downstream effects.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.
Inhibition of Mast Cell Degranulation Assay
This assay quantifies the ability of a compound to inhibit the release of β-hexosaminidase, a marker of degranulation, from mast cells.
Cell Line: Rat basophilic leukemia (RBL-2H3) cells.
Protocol:
-
Seed RBL-2H3 cells in a 24-well plate and sensitize overnight with anti-dinitrophenyl (DNP)-IgE.
-
Wash the cells with Siraganian buffer and then incubate with various concentrations of the TriHOME stereoisomer for 1 hour at 37°C.
-
Induce degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Transfer the supernatant to a new 96-well plate.
-
Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase, and incubate for 1 hour at 37°C.
-
Stop the enzymatic reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable product of NO, in the culture medium of microglial cells.
Cell Line: Murine microglial cell line (BV-2).
Protocol:
-
Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the TriHOME stereoisomer for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.
Caption: Workflow for key in vitro biological assays.
Conclusion
The available evidence strongly suggests that the biological potency of this compound is highly dependent on its stereochemistry. The 9(S),12(S),13(S)-TriHOME isomer has demonstrated significant anti-inflammatory potential in vitro. However, a comprehensive understanding of the full therapeutic landscape of TriHOMEs requires direct comparative studies of all its stereoisomers. Such research will be instrumental in identifying the most potent and selective isomers for potential development as novel therapeutic agents for inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising area of lipid research.
Independent Replication of Published Findings on 9,12,13-Trihydroxy-10-octadecenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), also known as pinellic acid. It summarizes its reported biological activities, compares it with alternative compounds, and provides detailed experimental protocols for key assays. A critical aspect addressed is the status of independent replication of the initial findings.
Executive Summary
This compound is a linoleic acid metabolite with reported antifungal and anti-inflammatory properties. It is synthesized enzymatically in plants and other organisms. While initial studies have highlighted its potential, a thorough review of the scientific literature reveals a significant gap: there is a notable absence of independent replication studies to validate the initial published findings on the biological activities of 9,12,13-THOA. This lack of independent validation is a critical consideration for researchers and professionals in drug development and underscores the need for further investigation to confirm its therapeutic potential.
Comparison of Biological Activity
The primary reported biological activities of 9,12,13-THOA are its antifungal and anti-inflammatory effects.
Antifungal Activity
Initial research suggests that 9,12,13-THOA exhibits antifungal properties. However, quantitative data from comparative studies with its isomers or other antifungal agents are scarce. The following table summarizes the available information.
| Compound | Target Organism(s) | Reported Activity | Citation(s) |
| This compound (9,12,13-THOA) | Plant pathogenic fungi | Antifungal activity reported in initial studies. | |
| 9,10,13-Trihydroxy-11-octadecenoic acid | Not specified | Isomer of 9,12,13-THOA; comparative activity not well-documented. |
Note: The lack of quantitative data, such as Minimum Inhibitory Concentration (MIC) values from multiple studies, makes a direct and objective comparison challenging.
Anti-inflammatory Activity
9,12,13-THOA has been suggested to possess anti-inflammatory properties. However, detailed mechanistic studies and comparisons with established anti-inflammatory agents are limited. Other linoleic acid metabolites have also been investigated for their anti-inflammatory effects.[1][2]
| Compound | Model System | Reported Effect | Citation(s) |
| This compound (9,12,13-THOA) | Not specified in detail | General anti-inflammatory potential suggested. | |
| Linoleic acid esters of hydroxy linoleic acids (LAHLAs) | Lipopolysaccharide-stimulated macrophages | Suppression of cytokine expression.[1][2] | [1][2] |
| Conjugated linoleic acids (CLAs) | Cultured endothelial cells | Modest anti-inflammatory effects.[3] | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to the study of 9,12,13-THOA.
Enzymatic Synthesis of this compound
The biosynthesis of 9,12,13-THOA from linoleic acid involves a multi-step enzymatic cascade.
Principle: Linoleic acid is first oxidized by lipoxygenase (LOX) to form a hydroperoxide intermediate. Subsequently, a peroxygenase or an epoxide hydrolase converts this intermediate into the trihydroxy derivative.
Materials:
-
Linoleic acid
-
Soybean lipoxygenase (Type I-B)
-
Peroxygenase (e.g., from oat seeds)
-
Phosphate buffer (pH 6.5-7.5)
-
Stirred reaction vessel
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a buffered solution of linoleic acid.
-
Initiate the reaction by adding lipoxygenase and stir at room temperature.
-
After a set incubation period (e.g., 30-60 minutes), add the peroxygenase to the reaction mixture.
-
Continue the reaction for another period (e.g., 1-2 hours).
-
Stop the reaction by acidifying the mixture (e.g., with citric acid).
-
Extract the product with an organic solvent.
-
Purify 9,12,13-THOA from the extract using HPLC.
-
Confirm the structure of the purified compound using mass spectrometry and NMR.
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
9,12,13-THOA
-
Fungal strain of interest
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of 9,12,13-THOA in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungus in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (temperature, time).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay provides a preliminary indication of the anti-inflammatory activity of a compound.
Materials:
-
9,12,13-THOA
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing PBS, BSA, and various concentrations of 9,12,13-THOA.
-
A control group should be prepared with the vehicle used to dissolve the compound.
-
Incubate the samples at a temperature that induces protein denaturation (e.g., 72°C) for a specific time.
-
After cooling, measure the turbidity of the samples using a spectrophotometer at a wavelength of 660 nm.
-
The percentage inhibition of denaturation is calculated and compared to a standard anti-inflammatory drug (e.g., diclofenac sodium).[4]
Visualizations
Enzymatic Synthesis of 9,12,13-THOA
Caption: Enzymatic conversion of linoleic acid to 9,12,13-THOA.
General Experimental Workflow for Bioactivity Assessment
Caption: Workflow for assessing the bioactivity of 9,12,13-THOA.
Conclusion and Future Directions
The currently available scientific literature on this compound suggests its potential as a bioactive compound, particularly in the realms of antifungal and anti-inflammatory applications. However, the critical absence of independent replication studies is a major limitation in validating these initial findings. For the scientific community to confidently build upon this research and for its potential translation into therapeutic applications, the following steps are essential:
-
Independent Replication: Researchers should prioritize conducting and publishing studies that independently replicate the originally reported antifungal and anti-inflammatory activities of 9,12,13-THOA.
-
Standardized Methodologies: The use of standardized and well-detailed experimental protocols is crucial to ensure the comparability and reproducibility of results across different laboratories.
-
Comparative Studies: Rigorous comparative studies of 9,12,13-THOA against its isomers and other established agents are needed to accurately assess its potency and potential advantages.
-
Mechanistic Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of 9,12,13-THOA will provide a more complete understanding of its mode of action.
Until such studies are conducted and published, the reported biological activities of 9,12,13-THOA should be considered preliminary. This guide serves as a call for further research to robustly evaluate the therapeutic potential of this intriguing natural product.
References
- 1. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.cnr.it [iris.cnr.it]
Establishing a Certified Reference Material for 9,12,13-Trihydroxy-10-octadecenoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of lipid signaling pathways and inflammatory processes, the availability of high-purity, well-characterized reference materials is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of a newly established Certified Reference Material (CRM) for 9,12,13-Trihydroxy-10-octadecenoic acid against other commonly used analytical standards.
This compound is a member of the oxylipin family of signaling molecules, derived from the enzymatic oxidation of linoleic acid.[1] Its various isomers have been implicated in a range of physiological and pathological processes, making the ability to distinguish and accurately quantify them critical. This guide will detail the rigorous characterization of the proposed CRM and compare its analytical performance with that of standard research-grade materials and in-house prepared standards.
Characterization of the this compound CRM
The establishment of a Certified Reference Material involves a meticulous process of purification, characterization, and value assignment to ensure its suitability as a primary calibrant. The data presented in Table 1 summarizes the key quality attributes of the proposed CRM.
Table 1: Certified Values and Purity Assessment of the this compound CRM
| Parameter | Certified Value/Result | Method |
| Identity | ||
| Chemical Name | This compound | ¹H NMR, ¹³C NMR, HRMS |
| Molecular Formula | C₁₈H₃₄O₅ | HRMS |
| Monoisotopic Mass | 330.2406 g/mol | HRMS |
| Purity | ||
| Purity by qNMR | ≥ 99.5% | ¹H qNMR |
| Chromatographic Purity | ≥ 99.0% | LC-MS/MS |
| Enantiomeric Excess | Not applicable (racemic mixture) | Chiral HPLC-MS/MS |
| Residual Solvents | < 0.1% | Headspace GC-MS |
| Water Content | < 0.2% | Karl Fischer Titration |
| Certified Concentration | ||
| Concentration in Solution | 100.0 ± 0.5 µg/mL in Ethanol | Gravimetric Preparation & LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible characterization of a CRM. The following section outlines the key experimental protocols used to establish the certified values in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity
-
Instrumentation: 600 MHz NMR Spectrometer
-
Sample Preparation: 5 mg of the material was dissolved in 0.75 mL of deuterated methanol (CD₃OD).
-
¹H NMR: A standard proton experiment was run to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of proton signals.
-
¹³C NMR: A proton-decoupled carbon experiment was performed to identify all carbon atoms in the molecule.
-
Quantitative NMR (qNMR): A known amount of a certified internal standard (e.g., maleic acid) was added to a precisely weighed sample of the this compound. The purity was calculated by comparing the integral of a characteristic signal from the analyte to that of the internal standard.
High-Resolution Mass Spectrometry (HRMS) for Identity
-
Instrumentation: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: The material was diluted to 1 µg/mL in methanol.
-
Analysis: The sample was infused directly into the mass spectrometer, and the accurate mass of the [M-H]⁻ ion was measured in negative ion mode. The measured mass was compared to the theoretical exact mass to confirm the elemental composition.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Concentration
-
Instrumentation: Triple Quadrupole Mass Spectrometer coupled to a UHPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Transitions specific for this compound were monitored (e.g., m/z 329.2 -> 171.1, 329.2 -> 199.1).
-
-
Purity Analysis: The peak area of the main compound was compared to the total area of all detected peaks to determine chromatographic purity.
-
Concentration Verification: The concentration of the gravimetrically prepared solution was verified by analyzing a calibration curve prepared from a separately weighed amount of the high-purity material.
Comparison with Alternative Standards
The choice of an analytical standard significantly impacts the quality of experimental results. Table 2 provides a comparative overview of the proposed CRM with other commonly used alternatives.
Table 2: Comparison of this compound Standards
| Feature | Certified Reference Material (CRM) | Research-Grade Chemical | In-House Prepared Standard |
| Purity | Certified value (e.g., ≥ 99.5%) with uncertainty. | Typically stated as ≥ 95% or ≥ 98%, but not certified. | Unknown or estimated purity. |
| Characterization | Extensively characterized by multiple orthogonal methods (NMR, MS, etc.). | Basic characterization (e.g., MS and HPLC). | Minimal characterization, often just by the synthesis method. |
| Traceability | Traceable to SI units. | Not traceable. | Not traceable. |
| Documentation | Comprehensive Certificate of Analysis with all characterization data and uncertainties. | Basic product information sheet. | Internal lab notes. |
| Inter-laboratory Consistency | High, ensures comparability of results between different labs. | Low, variability between batches and suppliers. | Very low, specific to the individual preparation. |
| Suitability for Quantitative Analysis | Ideal for use as a primary calibrant for accurate quantification. | Suitable for qualitative analysis or semi-quantitative estimation. | Suitable for preliminary or qualitative experiments only. |
Visualizing the Certification Workflow and Biological Context
To further illustrate the processes and relevance of this CRM, the following diagrams are provided.
References
A Researcher's Guide to 9,12,13-Trihydroxy-10-octadecenoic Acid: A Side-by-Side Supplier Comparison
For researchers and drug development professionals, sourcing high-quality reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative overview of prominent suppliers of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a bioactive lipid metabolite with known anti-inflammatory and antimicrobial properties. This comparison focuses on product specifications, available data, and recommended experimental protocols to assist in selecting the most suitable product for your research needs.
Supplier and Product Overview
Several reputable suppliers offer 9,12,13-THOA and its stereoisomers. The table below summarizes the key product specifications as advertised by each supplier. It is critical for researchers to obtain and consult the batch-specific Certificate of Analysis (CofA) from the supplier for precise quantitative data.
Table 1: Comparison of this compound Suppliers
| Feature | Cayman Chemical | Larodan | MedChemExpress | Smolecule |
| Product Name | 9(S),12(S),13(S)-TriHODE / 9(S),12(S),13(S)-TriHOME | 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid | This compound | This compound |
| CAS Number | 95341-44-9 / 97134-11-7[1][2] | 97134-11-7[3] | 29907-56-0[4] | 29907-56-0[5] |
| Purity | ≥95% or ≥98% (product dependent)[6] | >98%[3][7] | Information not publicly available | Information not publicly available |
| Formulation | Solution in ethanol[1] | Solution[3] | Not specified | Not specified |
| Storage | -20°C[8] | Freezer[3] | Refer to Certificate of Analysis[4][9] | Refer to product label[5] |
| Certificate of Analysis | Available upon request or with batch number[1][6] | Available for all products[10] | Available[4] | Not specified |
| Biological Activity Noted | Anti-inflammatory, enhances antibody response[2] | Not specified | Antimicrobial agent[4][9] | Plant growth regulation, antifungal, potential anti-inflammatory and antimicrobial[5] |
Disclaimer: The purity and other quantitative data listed are based on information available on the suppliers' websites and may not reflect the exact specifications of a particular batch. Researchers must consult the batch-specific Certificate of Analysis for precise data.
Experimental Protocols
To facilitate a robust comparison of products from different suppliers, standardized experimental protocols are essential. Below are detailed methodologies for assessing the purity and biological activity of 9,12,13-THOA.
Purity and Isomer Analysis by LC-MS/MS
This protocol is adapted from a published workflow for the characterization of trihydroxyoctadecenoic acid isomers and can be used to verify the purity and isomeric composition of the purchased compound.
Objective: To determine the purity and identify the specific isomers of 9,12,13-THOA.
Materials:
-
9,12,13-THOA standard from the supplier
-
HPLC-grade solvents (acetonitrile, methanol, water, acetic acid)
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the 9,12,13-THOA standard in ethanol. Create a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: Acetonitrile/methanol (e.g., 80:20 v/v) with 0.1% acetic acid
-
Gradient: A suitable gradient to resolve the isomers of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for different THOA isomers.
-
-
Data Analysis:
-
Generate a calibration curve using the standards.
-
Quantify the amount of 9,12,13-THOA and any other detected isomers in the sample.
-
Assess the purity by calculating the peak area of 9,12,13-THOA relative to the total peak area of all detected compounds.
-
Caption: Workflow for Purity and Isomer Analysis of 9,12,13-THOA by LC-MS/MS.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production
This protocol assesses the ability of 9,12,13-THOA to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.[11]
Objective: To determine the anti-inflammatory activity of 9,12,13-THOA from different suppliers.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
9,12,13-THOA from different suppliers
-
Griess Reagent
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 9,12,13-THOA (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no 9,12,13-THOA) and an LPS-only control.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of NO inhibition by 9,12,13-THOA compared to the LPS-only control.
-
Caption: Signaling Pathway of LPS-induced NO Production and its Inhibition by 9,12,13-THOA.
Antimicrobial Activity Assay: Agar Diffusion Method
This is a fundamental method to screen for the antimicrobial properties of 9,12,13-THOA against various microorganisms.[12]
Objective: To qualitatively assess the antimicrobial activity of 9,12,13-THOA.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile paper discs
-
9,12,13-THOA from different suppliers
-
Solvent control (e.g., ethanol)
-
Positive control antibiotic/antifungal
Procedure:
-
Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates.
-
Disc Application:
-
Impregnate sterile paper discs with a known concentration of 9,12,13-THOA.
-
Place the discs on the inoculated agar surface.
-
Include a solvent control disc and a positive control disc.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Data Analysis:
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Compare the zone diameters produced by 9,12,13-THOA from different suppliers.
Caption: Experimental Workflow for the Agar Diffusion Antimicrobial Assay.
Conclusion
The selection of a this compound supplier should be guided by a combination of the product's stated purity, the availability of comprehensive batch-specific data, and its performance in standardized analytical and biological assays. While Cayman Chemical and Larodan provide more detailed online information regarding stereochemistry and purity, researchers are strongly encouraged to request and scrutinize the Certificate of Analysis from any chosen supplier. By employing the standardized protocols outlined in this guide, researchers can make an informed, evidence-based decision to ensure the quality and reliability of their experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy this compound | 29907-56-0 [smolecule.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
9,12,13-Trihydroxy-10-octadecenoic acid proper disposal procedures
For researchers, scientists, and drug development professionals, the proper disposal of 9,12,13-Trihydroxy-10-octadecenoic acid is crucial for maintaining laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans.
Based on available safety data, this compound is not classified as a hazardous substance.[1] Consequently, it is not considered hazardous waste.[1] However, it is imperative to adhere to local regulations and standard laboratory safety practices when handling and disposing of this compound.
General Safety Precautions
Before handling this compound, it is important to observe the usual precautions for handling chemicals.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Avoid spillage, inhalation, and contact with eyes and skin.[1]
Step-by-Step Disposal Protocol
-
Consult Local Regulations: Always consult your institution's and region's specific waste disposal regulations before proceeding.[1] Local guidelines may have specific requirements for non-hazardous chemical waste.
-
Containment of Spills:
-
Small Spills: For minor spills, absorb the material with an inert material such as a cloth, sand, or earth.[1] After absorption, clean the spill area with water.[1]
-
Large Spills: For larger quantities, first contain the spill by covering it with sand or earth.[1] Then, collect the absorbed material into a suitable container for disposal.[1]
-
-
Waste Collection:
-
Place the waste material, including any contaminated absorbent materials, into a well-sealed container to prevent leakage.
-
Label the container clearly with the name of the chemical: "this compound".
-
-
Final Disposal:
Disposal Summary Table
| Waste Type | Container | Labeling | Disposal Method |
| Unused this compound | Sealed, leak-proof container | "Waste this compound" | Landfill |
| Spill cleanup materials (absorbent) | Sealed, leak-proof container | "Waste: Spill cleanup of this compound" | Landfill |
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 9,12,13-Trihydroxy-10-octadecenoic acid
Essential Safety and Handling Guide for 9,12,13-Trihydroxy-10-octadecenoic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a valuable antimicrobial agent in research.[1] Adherence to these protocols is essential for maintaining a safe laboratory environment.
While this compound is not classified as a hazardous substance, observing standard laboratory safety precautions is paramount to ensure personnel safety and experimental integrity.[2] The following information outlines the recommended personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE for the specific tasks being performed.[3][4] The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][5] | To protect eyes from potential splashes. |
| Hand Protection | Disposable nitrile gloves.[3][6] | To prevent skin contact. Gloves should be removed immediately if contact with the chemical occurs, followed by hand washing. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from potential spills. |
| Footwear | Closed-toe shoes.[7] | To protect feet from spills and falling objects. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Prevent inhalation of any aerosols or dust.[2]
-
Standard good laboratory practices should be followed.
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed to prevent contamination.[2]
-
For long-term storage, consult the supplier's recommendation, which is often in a freezer.[8]
Disposal Plan
This compound is not classified as hazardous waste.[2] However, all chemical waste disposal must comply with local, state, and federal regulations.
-
Small Spills: Wipe up with an absorbent cloth and clean the area with water.[2]
-
Large Spills: Cover with an inert absorbent material like sand or earth, then collect for disposal.[2]
-
Waste Product: The product is not typically recycled and should be sent to a landfill or disposed of according to institutional guidelines.[2] Do not discharge into sewers.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: If large amounts are ingested, it may cause nausea and vomiting.[2] Rinse mouth with water and consult a physician.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Chemical Handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. uah.edu [uah.edu]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. larodan.com [larodan.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
